Indole-3-acetyl glutamate
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLGWOHYXIKSF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205727 | |
| Record name | Indoleacetyl glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-acetylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57105-48-3 | |
| Record name | Indole-3-acetyl glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57105-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoleacetyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoleacetyl glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLEACETYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG2R895X5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-acetylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162.5 °C | |
| Record name | Indole-3-acetylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Indole-3-Acetyl Glutamate: A Key Regulator of Auxin Homeostasis in Plants
An In-depth Technical Guide
This guide provides a comprehensive overview of the historical discovery, experimental elucidation, and physiological significance of indole-3-acetyl glutamate (B1630785) (IAA-Glu), an amide-linked conjugate of the plant hormone auxin. It is intended for researchers, scientists, and drug development professionals in the fields of plant biology, biochemistry, and pharmacology. This document details the key experiments, quantitative data, and enzymatic pathways that have shaped our understanding of this important molecule.
Introduction: The Dawn of Auxin Conjugate Research
The story of indole-3-acetyl glutamate (IAA-Glu) is intrinsically linked to the broader history of auxin research. Following the identification of indole-3-acetic acid (IAA) as the primary native auxin in plants, scientists began to uncover a complex network of metabolic pathways that regulate its activity. A pivotal moment in this exploration was the discovery that IAA can be conjugated to various molecules, including amino acids. These conjugates were initially hypothesized to be inactive storage or transport forms of auxin.
The first amino acid conjugate of IAA to be identified was indole-3-acetyl-aspartate (IAA-Asp), discovered by Andreae and Good in 1955 in pea seedlings after exogenous application of IAA. This seminal work laid the foundation for the investigation of other IAA-amino acid conjugates and their roles in auxin homeostasis. It was within this scientific context that researchers began to search for other naturally occurring auxin conjugates, leading to the eventual discovery of IAA-Glu.
The Initial Identification of this compound
The definitive identification of endogenous IAA-Glu came in the mid-1980s from studies on soybean and cucumber.
Discovery in Soybean Seeds (1986)
In 1986, Epstein, Baldi, and Cohen reported the isolation and identification of indole-3-acetylglutamate from the seeds of soybean (Glycine max L. cv. Hark)[1][2][3][4]. Their work was a significant step forward, as it demonstrated that IAA-Glu is a natural constituent of plant tissues and not merely a metabolic product of exogenously supplied IAA. They found that conjugates with aspartate and glutamate accounted for almost all of the bound IAA in soybean seeds[1][2][3][4].
Discovery in Cucumber Shoots (1985)
Prior to the definitive identification in soybean, Sonner and Purves in 1985 had already isolated and quantified both indole-3-acetylaspartate and indole-3-acetylglutamate from young, green cucumber (Cucumis sativus) shoots that had not been treated with auxin[5][6][7]. This finding further solidified the status of IAA-Glu as a naturally occurring auxin metabolite in a different plant species.
Quantitative Analysis of IAA-Glu
Early studies provided quantitative data on the endogenous levels of IAA-Glu in various plant tissues. These measurements were crucial for understanding the relative abundance of different auxin conjugates and their potential contribution to the overall auxin pool.
| Plant Species | Tissue | IAA-Glu Concentration | Reference |
| Glycine max (Soybean) | Seeds | 7.4 µmol/kg | [1][2][3][4] |
| Cucumis sativus (Cucumber) | Shoots | 129 µg/kg (0.42 µmol/kg) | [5][6][7] |
| Arabidopsis thaliana | 9-day-old seedlings | 3.5 ± 1.6 ng/g fresh weight | [1] |
Experimental Protocols for the Discovery of IAA-Glu
The identification and quantification of IAA-Glu relied on a combination of sophisticated analytical techniques for the time. Below are the generalized experimental protocols based on the pioneering work.
Isolation and Purification of IAA-Glu
The isolation of IAA-Glu from plant tissues involved a multi-step purification process designed to separate it from other indolic compounds and cellular components.
References
- 1. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Indole-3-Acetylglutamate from Seeds of Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to Indole-3-Acetyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
CAS Number: 57105-48-3
Chemical Structure:
Figure 1: Chemical structure of Indole-3-acetyl-L-glutamate. Source: PubChem CID 7097227
Indole-3-acetyl-L-glutamate (IAGlu) is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA), also known as auxin. It is characterized by an indole (B1671886) moiety linked via an acetyl group to the amino group of glutamic acid. This conjugation plays a pivotal role in the regulation of auxin homeostasis in plants.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H16N2O5 | --INVALID-LINK-- |
| Molecular Weight | 304.3 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | --INVALID-LINK-- |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)N--INVALID-LINK--C(=O)O | --INVALID-LINK-- |
| InChI Key | YRKLGWOHYXIKSF-LBPRGKRZSA-N | --INVALID-LINK-- |
Biological Role and Signaling Pathway
Indole-3-acetyl glutamate (B1630785) is a key metabolite in the intricate network that governs auxin homeostasis, which is essential for numerous plant growth and developmental processes. The conjugation of IAA to amino acids like glutamate serves as a mechanism for the transport, storage, and inactivation of the active hormone.
The formation of IAGlu is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[1] These enzymes adenylate IAA, which then reacts with an amino acid, in this case, glutamate, to form the amide-linked conjugate. This process is a principal route for inactivating excess IAA.[1]
Conversely, the hydrolysis of IAGlu to release free, active IAA is carried out by a family of amidohydrolases, such as ILR1 (IAA-LEUCINE RESISTANT1) and its homologs.[2][3] This reversible process allows the plant to rapidly modulate the levels of active auxin in response to developmental and environmental cues. However, some IAA conjugates, including IAGlu, can also be targeted for further degradation, representing an irreversible catabolic pathway.[1][4]
Quantitative Data
The concentration of this compound can vary depending on the plant species, tissue type, and developmental stage. Below is a summary of reported concentrations in different plant species.
| Plant Species | Tissue | Concentration | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | 3.5 ± 1.6 ng/g fresh weight | [4][5] |
| Arabidopsis thaliana (mutant accumulating conjugated IAA) | Seedlings | 1.8 ± 0.3 ng/g fresh weight | [4] |
| Fragaria vesca (diploid strawberry) | Achene | Identified as a major IAA-amide conjugate | [6] |
| Glycine max (Soybean) | Seeds | 7.4 µmol/kg |
Experimental Protocols
Chemical Synthesis of Indole-3-acetyl-L-glutamate
A general method for the synthesis of amino acid conjugates of indole-3-acetic acid involves the use of a coupling agent to facilitate the formation of an amide bond. The following is a representative protocol that can be adapted for the synthesis of indole-3-acetyl-L-glutamate.
Materials:
-
Indole-3-acetic acid (IAA)
-
L-glutamic acid dimethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Indole-3-acetic acid:
-
Dissolve indole-3-acetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with dichloromethane. The filtrate contains the activated NHS ester of IAA.
-
-
Coupling with L-glutamic acid dimethyl ester:
-
In a separate flask, dissolve L-glutamic acid dimethyl ester hydrochloride (1 equivalent) in dichloromethane and add triethylamine (2.2 equivalents) to neutralize the hydrochloride and provide a basic medium.
-
Add the filtrate containing the activated IAA-NHS ester to the solution of the glutamic acid derivative.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification of the Di-ester:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the di-methyl ester of indole-3-acetyl-L-glutamate.
-
-
Hydrolysis of the Di-ester:
-
Dissolve the purified di-methyl ester in a mixture of methanol (B129727) and water.
-
Add a solution of sodium hydroxide (2.5 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield indole-3-acetyl-L-glutamate.
-
Extraction and Quantification from Plant Tissues by HPLC-MS/MS
This protocol is adapted from methods for the analysis of IAA and its amino acid conjugates in plant tissues.[7][8]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% acetone (B3395972) in water with 2.5 mM diethyldithiocarbamate)
-
Internal standard (e.g., ¹³C₆-indole-3-acetyl-L-glutamate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
To a known amount of powdered tissue (e.g., 50-100 mg), add a pre-chilled extraction buffer and a known amount of the internal standard.
-
Vortex the mixture and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.
-
Elute the IAA conjugates with a suitable solvent (e.g., 80% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 20% methanol).
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. For example, a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid, with a gradient from low to high percentage of B.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization. Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Calculate the concentration of endogenous this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard and the internal standard.
-
References
- 1. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
- 2. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Indole-3-Acetyl-L-Glutamate in Arabidopsis thaliana: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetyl-L-glutamate (IAA-Glu) is a key, albeit low-abundance, metabolite in the intricate network of auxin homeostasis in the model plant Arabidopsis thaliana. This technical guide provides a comprehensive overview of the biological role of IAA-Glu, detailing its synthesis, metabolic fate, and physiological significance. Drawing upon established research, this document summarizes quantitative data, outlines experimental protocols for its analysis, and presents visual representations of the associated biochemical pathways and workflows. This guide is intended to serve as a valuable resource for researchers investigating auxin metabolism and its potential as a target for therapeutic or agricultural innovation.
Introduction: The Context of Auxin Homeostasis
The phytohormone auxin, primarily represented by indole-3-acetic acid (IAA), is a central regulator of plant growth and development, influencing processes from embryogenesis to organogenesis.[1] The precise spatial and temporal distribution of active IAA is critical, and plants employ a sophisticated network of pathways to maintain auxin homeostasis, including biosynthesis, transport, and catabolism.[2] A key regulatory mechanism is the conjugation of IAA to various molecules, including amino acids, sugars, and peptides.[2] These conjugates can serve as storage forms, transport molecules, or intermediates destined for degradation.[3][4] Among the amino acid conjugates, indole-3-acetyl-L-glutamate (IAA-Glu) has been identified as a significant, though transient, component of this regulatory network in Arabidopsis thaliana.[5]
Synthesis and Catabolism of IAA-Glu
The formation of IAA-Glu is a critical step in managing cellular levels of free IAA, particularly in response to auxin overproduction. This process is primarily mediated by a family of auxin-inducible enzymes.
The GH3 Family of Amido Synthetases
In Arabidopsis, the GRETCHEN HAGEN3 (GH3) family of enzymes is responsible for the conjugation of IAA to amino acids.[2][6] Specifically, Group II GH3 proteins function as IAA-amido synthetases, catalyzing the formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid, including glutamate (B1630785).[2][6] This reaction proceeds via an adenylated IAA intermediate. Several members of the GH3 family have been shown to conjugate IAA to glutamate in vitro.[2] The expression of some GH3 genes is rapidly induced by high levels of auxin, providing a negative feedback mechanism to attenuate the auxin signal by sequestering excess IAA into conjugated forms.[2][7]
Metabolic Fate of IAA-Glu
Once synthesized, IAA-Glu is not considered a primary storage form of auxin that can be readily hydrolyzed back to free IAA.[8][9] Instead, evidence strongly suggests that IAA-Glu is an intermediate targeted for irreversible catabolism.[2][8] This contrasts with other IAA-amino acid conjugates, such as IAA-leucine and IAA-alanine, which can be hydrolyzed by amidohydrolases like ILR1, IAR3, and ILL2 to release free IAA.[3][4] While some studies initially suggested potential hydrolysis of IAA-Glu, the prevailing view is that it is a substrate for oxidative degradation.[10] The DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) enzyme has been shown to oxidize IAA-Asp and IAA-Glu to their respective 2-oxindole-3-acetic acid (oxIAA) conjugates, which are then further metabolized.[9]
The metabolic pathway can be summarized as follows:
Quantitative Data on IAA-Glu
The endogenous levels of IAA-Glu in Arabidopsis are typically low, reflecting its transient nature as a catabolic intermediate.[5] The following tables summarize key quantitative data from the literature.
| Plant Material | Age | Genotype | IAA-Glu Concentration (ng g⁻¹ fresh weight) | Reference |
| Seedlings | 9 days | Wild-type (Columbia) | 3.5 ± 1.6 | [5] |
| Seedlings | 9 days | trp2-1 mutant | 1.8 ± 0.3 | [5] |
Table 1: Endogenous Levels of IAA-Glu in Arabidopsis thaliana
| Enzyme | Substrate | Product | Activity | pH Optimum | Reference |
| GH3.6 | IAA, Aspartate | IAA-Aspartate | 244 nmol min⁻¹ mg⁻¹ | 8.5 - 9.0 | [2] |
Experimental Protocols
Accurate quantification of IAA-Glu and the characterization of related enzymes are crucial for understanding its biological role. The following sections outline generalized protocols based on established methodologies.
Quantification of Endogenous IAA-Glu by GC-MS
This protocol is a generalized procedure for the extraction, purification, and quantification of IAA-Glu from Arabidopsis tissue using gas chromatography-mass spectrometry (GC-MS) with an isotope-labeled internal standard.[5]
Methodology:
-
Tissue Homogenization: Frozen plant tissue is ground to a fine powder in liquid nitrogen. An extraction buffer (e.g., 65% isopropanol, 35% 0.2 M imidazole (B134444) buffer, pH 7.0) containing a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA-Glu) is added.[5]
-
Extraction: The mixture is incubated on ice to allow for the extraction of metabolites.
-
Purification: The extract is subjected to one or more solid-phase extraction (SPE) steps to remove interfering compounds.[11][12]
-
Derivatization: The purified extract is derivatized to increase the volatility and thermal stability of IAA-Glu for GC-MS analysis. A common method is methylation using diazomethane.[5]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions and characteristic fragment ions of both the endogenous IAA-Glu and the labeled internal standard.[5]
-
Quantification: The concentration of endogenous IAA-Glu is calculated based on the ratio of the signal from the endogenous compound to that of the internal standard, using the principle of isotope dilution.[5]
In Vitro Assay of GH3 IAA-Amido Synthetase Activity
This protocol describes a method to determine the enzymatic activity of recombinant GH3 proteins in synthesizing IAA-amino acid conjugates.[2]
Methodology:
-
Enzyme Preparation: The GH3 enzyme of interest is expressed as a recombinant protein (e.g., in E. coli) and purified.
-
Reaction Mixture: The reaction is typically carried out in a buffer at the optimal pH for the enzyme (e.g., pH 8.5-9.0 for GH3.6) and contains the purified GH3 enzyme, IAA, the amino acid of interest (glutamate), ATP, and MgCl₂.[2]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the IAA-Glu product is extracted from the reaction mixture.
-
Product Analysis: The formation of IAA-Glu is detected and quantified using methods such as thin-layer chromatography (TLC) or, for more precise quantification, liquid chromatography-mass spectrometry (LC-MS).[2]
Physiological Role and Significance
The synthesis of IAA-Glu by GH3 enzymes represents a crucial mechanism for maintaining auxin homeostasis, particularly under conditions of auxin excess.[2] By converting active IAA into a conjugate destined for catabolism, the GH3-mediated pathway prevents the detrimental effects of supraoptimal auxin concentrations.[2][8] The low steady-state levels of IAA-Glu underscore its role as a transient intermediate in a catabolic pathway rather than a stable storage form.[5]
The differential regulation and substrate specificities of the various GH3 enzymes likely contribute to the fine-tuning of auxin responses in different tissues and developmental contexts.[2][6] Understanding the regulation of IAA-Glu formation and its subsequent catabolism is therefore essential for a complete picture of auxin-mediated developmental processes.
For drug development professionals, the enzymes involved in IAA-Glu metabolism, such as the GH3 amido synthetases and DAO1 dioxygenase, represent potential targets for the development of novel herbicides or plant growth regulators. Modulating the activity of these enzymes could disrupt auxin homeostasis, leading to specific and controlled effects on plant growth.
Conclusion
Indole-3-acetyl-L-glutamate, while present at low concentrations, plays a vital and dynamic role in the regulation of auxin levels in Arabidopsis thaliana. Its synthesis by GH3 enzymes and subsequent oxidative catabolism form a key pathway for the irreversible inactivation of excess IAA. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricacies of auxin metabolism. A deeper understanding of the molecular mechanisms governing IAA-Glu dynamics will not only advance our fundamental knowledge of plant biology but also open new avenues for agricultural and biotechnological applications.
References
- 1. Arabidopsis thaliana GH3.9 in Auxin and Jasmonate Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to GH3 Enzymes and the Synthesis of Indole-3-Acetyl-Glutamate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Gretchen Hagen 3 (GH3) family of enzymes are acyl acid amido synthetases that play a pivotal role in maintaining hormonal homeostasis in plants.[1] By catalyzing the conjugation of amino acids to phytohormones such as indole-3-acetic acid (IAA), jasmonic acid (JA), and salicylic (B10762653) acid (SA), these enzymes regulate the levels of active hormones, thereby influencing a wide array of developmental processes and stress responses.[1][2] This guide focuses on the Group II GH3 enzymes, which function as IAA-amido synthetases, with a specific emphasis on the synthesis of indole-3-acetyl-glutamate (B1262904) (IAA-Glu), a key step in the irreversible catabolism of auxin. We will provide an in-depth overview of the biochemical mechanism, quantitative kinetic data, detailed experimental protocols, and relevant signaling pathways.
Introduction to GH3 Enzymes
First identified as an early auxin-responsive gene family in soybean (Glycine max), GH3 genes have since been found across the plant kingdom.[1][3] These enzymes biochemically catalyze the formation of an amide bond between an acyl acid substrate (like IAA) and an amino acid.[1] The GH3 family is broadly categorized into three groups based on sequence similarity and substrate specificity[4][5]:
-
Group I: Primarily conjugates jasmonic acid (JA) and salicylic acid (SA). For example, AtGH3.11 (also known as JAR1) in Arabidopsis synthesizes the bioactive hormone JA-isoleucine (JA-Ile).[2][6]
-
Group II: Utilizes IAA as the primary acyl acid substrate, conjugating it to various amino acids. This group is central to auxin homeostasis.[2][6] In Arabidopsis, eight Group II GH3 genes are involved in this process.[6]
-
Group III: The function of this group is less characterized, but some members have been shown to conjugate amino acids to 4-substituted benzoates and indole-3-butyric acid (IBA).[6]
The conjugation of IAA to an amino acid alters its metabolic fate. While some conjugates like IAA-Alanine and IAA-Leucine can be hydrolyzed back to free, active IAA, serving as a reversible storage form, others are marked for degradation.[7][8] Specifically, the formation of IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu) is considered a key step towards the irreversible degradation of auxin, thus permanently removing it from the active pool.[4][7][9]
The Biochemical Synthesis of IAA-Glutamate
Group II GH3 enzymes synthesize IAA-amino acid conjugates through a two-step adenylation reaction, analogous to that of the firefly luciferase superfamily of enzymes.[1] This ATP-dependent mechanism ensures a thermodynamically favorable reaction.
The two steps are:
-
Adenylation of IAA: The carboxyl group of IAA attacks the α-phosphate of ATP, forming an enzyme-bound indole-3-acetyl-adenylate (IAA-AMP) intermediate and releasing pyrophosphate (PPi).
-
Amide Bond Formation: The amino group of a specific amino acid, in this case, glutamate (B1630785), performs a nucleophilic attack on the carbonyl carbon of the IAA-AMP intermediate. This displaces the AMP and forms the final product, indole-3-acetyl-glutamate (IAA-Glu).
// Enzyme GH3 [label="GH3 Enzyme", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections IAA_AMP -> Glutamate [lhead=cluster_step2, ltail=cluster_step1, label="Intermediate Transfer"]; GH3 -> IAA_AMP [style=dashed, arrowhead=none]; GH3 -> IAA_Glu [style=dashed, arrowhead=none]; } caption="Biochemical pathway for IAA-Glutamate synthesis by GH3 enzymes."
Role in Auxin Signaling and Homeostasis
The expression of many Group II GH3 genes is induced by high concentrations of auxin, forming a negative feedback loop to maintain auxin homeostasis.[10] When cellular levels of free IAA rise above an optimal threshold, the primary auxin signaling pathway is activated. This involves the perception of IAA by the SCFTIR1/AFB ubiquitin ligase complex, which leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of early auxin-responsive genes, including GH3s.[10]
The resulting GH3 enzymes conjugate the excess IAA to amino acids like glutamate. This conjugation prevents IAA from binding to its receptor, effectively inactivating it. The formation of IAA-Glu channels the auxin into a degradative pathway, thus reducing the cellular concentration of active IAA and restoring homeostasis.[4][7]
// Connections ARF -> GH3_gene [label=" activates"]; GH3_gene -> GH3_enzyme; GH3_enzyme -> Conjugation [label=" catalyzes"]; IAA_high -> Conjugation [label=" substrate"]; Conjugation -> IAA_Glu [label=" produces"]; IAA_Glu -> Degradation; Degradation -> IAA_high [label=" reduces levels of", dir=T, color="#EA4335"]; } caption="Role of GH3 enzymes in the auxin signaling and homeostasis pathway."
Quantitative Data
Enzyme Kinetics
Kinetic parameters for GH3 enzymes reveal their substrate preferences. While comprehensive data for all GH3 enzymes is not available, studies on select proteins from rice (Oryza sativa) and Arabidopsis thaliana demonstrate their efficiency in conjugating IAA to various amino acids. Notably, OsGH3-13 shows its highest activity with glutamate.[1]
Table 1: Kinetic Parameters of Select Group II GH3 Enzymes
| Enzyme | Acyl Acid Substrate | Amino Acid Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
|---|---|---|---|---|---|---|
| OsGH3-8 | IAA | Aspartate | 23 ± 2 | 0.20 ± 0.01 | 0.0087 | [1] |
| AtGH3-12 | 4-substituted benzoates | Glutamate | 1.8 ± 0.2 | 0.14 ± 0.01 | 0.078 | [1] |
| AtGH3-17 | IAA | Multiple | Data not specified | Data not specified | Data not specified | [1] |
| OsGH3-13 | IAA | Glutamate | Data not specified | Data not specified | Highest Activity | [1] |
Note: AtGH3-12 is a Group III enzyme shown for comparison of glutamate specificity. Kinetic data for GH3 enzymes is limited in the literature.
Endogenous Levels of IAA-Glutamate
Quantification of IAA conjugates in plant tissues confirms their physiological presence. In Arabidopsis, IAA-Glu is a detectable, low-abundance metabolite under normal growth conditions.[11] Its levels, along with IAA-Asp, often correlate with the levels of free IAA, supporting their role in catabolizing the active hormone.[8][12]
Table 2: Endogenous Levels of IAA-Glutamate in Arabidopsis thaliana
| Plant Tissue/Age | IAA-Glu Level (ng/g fresh weight) | Free IAA Level (ng/g fresh weight) | Reference |
|---|---|---|---|
| 9-day-old wild-type seedlings | 3.5 ± 1.6 | ~10-20 (variable) | [11] |
| Expanding leaves | Highest Levels | Highest Levels | [8] |
| Roots | Highest Levels | Highest Levels | [8] |
Note: Levels can vary significantly based on developmental stage, tissue type, and environmental conditions.
Experimental Protocols
Protocol for In Vitro GH3 Enzyme Activity Assay
This protocol describes a method to express, purify, and assay the activity of a recombinant GH3 enzyme.
1. Protein Expression and Purification: a. Clone the coding sequence of the target GH3 gene into an expression vector (e.g., pET-28a with a His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18°C) overnight. d. Harvest cells, lyse by sonication, and purify the recombinant GH3 protein from the soluble fraction using nickel-affinity chromatography. e. Dialyze the purified protein against a storage buffer and determine its concentration.
2. In Vitro Conjugation Reaction: a. Prepare a reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM DTT. b. Set up the reaction mixture in a final volume of 50 µL:
- Reaction Buffer
- 5 mM ATP
- 100 µM Indole-3-acetic acid (IAA)
- 1 mM Glutamate
- 1-5 µg of purified recombinant GH3 enzyme c. As a negative control, use heat-inactivated enzyme or a reaction mixture lacking one of the substrates (IAA, Glutamate, or ATP).[13] d. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
3. Reaction Termination and Product Analysis: a. Stop the reaction by adding an equal volume of 100% methanol (B129727) or by acidification. b. Centrifuge to pellet the precipitated protein. c. Analyze the supernatant for the presence of IAA-Glutamate using HPLC or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13] The product can be identified by comparing its retention time and mass-to-charge ratio (m/z) with an authentic IAA-Glu standard.
Protocol for Quantification of IAA-Glutamate in Plant Tissues by LC-MS/MS
This protocol outlines a standard method for extracting and quantifying endogenous IAA-Glu from plant material.[14][15]
1. Sample Preparation and Extraction: a. Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder. c. Add an extraction solvent, typically 80% acetone (B3395972) or methanol in water, containing an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate) and an internal standard (e.g., ¹³C₆-labeled IAA-Glu) for accurate quantification.[14][15] d. Incubate on ice or at 4°C with shaking, then centrifuge to pellet debris. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Partially purify the extract to remove interfering compounds using a C18 SPE cartridge.[14] b. Condition the cartridge with methanol, followed by water. c. Load the aqueous extract onto the cartridge. d. Wash the cartridge with a non-polar solvent to remove lipids and pigments. e. Elute the auxins and their conjugates with a solvent like 80% methanol. f. Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Chromatography: Separate the metabolites on a C18 reverse-phase HPLC column with a gradient of acetonitrile (B52724) and water (both typically containing 0.1% formic acid). b. Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer, typically operating in positive ion mode.[15] c. Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the endogenous IAA-Glu and its labeled internal standard. The ratio of the peak areas is used to calculate the absolute concentration of IAA-Glu in the original tissue sample.[14]
Conclusion
GH3 enzymes are critical regulators of plant hormone levels, acting as a key node in the maintenance of auxin homeostasis. The synthesis of indole-3-acetyl-glutamate by Group II GH3 enzymes represents a vital mechanism for irreversibly inactivating excess IAA, thereby fine-tuning auxin-dependent growth and developmental programs. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of specific GH3 enzymes and the broader implications of auxin conjugation in plant biology and stress adaptation. Understanding these pathways offers potential targets for the development of novel plant growth regulators and strategies for crop improvement.
References
- 1. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary History of the Glycoside Hydrolase 3 (GH3) Family Based on the Sequenced Genomes of 48 Plants and Identification of Jasmonic Acid-Related GH3 Proteins in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide comprehensive analysis the molecular phylogenetic evolution, functional divergence and tissue-specific expression of GH3 gene family in Salvia miltiorrhiza, Arabidopsis thaliana, and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evolution analysis of GH3 gene family in five Rosaceae species and FaGH3.17, FaGH3.18 improve drought tolerance in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auxin homeostasis in maize (Zea mays) is regulated via 1-O-indole-3-acetyl-myo-inositol synthesis at early stages of seedling development and under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Hydrolysis of Indole-3-Acetyl Glutamate: A Technical Guide to Releasing Free Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the primary auxin in plants, governs a multitude of physiological and developmental processes. The regulation of its cellular concentration is paramount and is achieved through a complex interplay of biosynthesis, transport, degradation, and conjugation. This technical guide provides an in-depth examination of a key aspect of this regulation: the enzymatic hydrolysis of IAA-amino acid conjugates, with a specific focus on indole-3-acetyl glutamate (B1630785) (IAA-Glu), to release free, active IAA. This process is critical for modulating auxin homeostasis and has significant implications for plant growth and development, as well as potential applications in drug development. This document details the enzymatic players, their substrate specificities, relevant signaling pathways, and experimental protocols for studying this vital biochemical reaction.
Introduction to Auxin Homeostasis and IAA Conjugation
The precise control of free IAA levels is essential for normal plant growth and response to environmental stimuli[1][2]. Plants employ several mechanisms to maintain auxin homeostasis, including the formation of IAA conjugates[1][2]. IAA can be conjugated to sugars via ester linkages or to amino acids and peptides through amide bonds[3]. These conjugation processes are generally seen as a way to temporarily inactivate and store IAA, or to mark it for degradation[3].
The formation of amide-linked IAA conjugates is catalyzed by the Gretchen Hagen 3 (GH3) family of enzymes, which are acyl acid amido synthetases[4][5]. While conjugates like IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) are considered reversible storage forms that can be hydrolyzed to release free IAA, IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) have traditionally been viewed as intermediates destined for catabolism[3][6][7]. However, emerging evidence suggests that under certain conditions, IAA-Glu can also be hydrolyzed to liberate free IAA, adding another layer of complexity to auxin regulation[8][9].
Key Enzymes in IAA-Glutamate Hydrolysis
In the model plant Arabidopsis thaliana, a family of amidohydrolases is responsible for cleaving the amide bond in IAA-amino acid conjugates[2]. These enzymes exhibit varying substrate specificities. While some members of this family, like ILR1 and IAR3, readily hydrolyze conjugates such as IAA-Leu and IAA-Ala, their activity on IAA-Glu is generally lower[10][11].
The primary enzymes implicated in the hydrolysis of IAA-amino acid conjugates belong to the M40 class of bacterial carboxypeptidases. In Arabidopsis, this family includes ILR1 (IAA-Leucine Resistant 1), IAR3 (IAA-Alanine Resistant 3), and several ILL (ILR1-Like) proteins[12][13][14]. While their primary substrates are often other IAA-amino acid conjugates, the potential for IAA-Glu hydrolysis by these or yet-to-be-fully-characterized hydrolases remains an active area of research.
Substrate Specificity of Arabidopsis Amidohydrolases
The in vitro substrate specificities of several key amidohydrolases from Arabidopsis have been characterized. This data is crucial for understanding which enzymes are likely to contribute to the release of free IAA from IAA-Glu in vivo.
| Enzyme | Primary Substrates | Relative Activity on IAA-Glu | Reference |
| ILR1 | IAA-Leu, IAA-Phe | Low | [10][11] |
| IAR3 | IAA-Ala | Low | [10][11][14] |
| ILL1 | Various IAA-amino acid conjugates | Low | [10][11] |
| ILL2 | IAA-Ala | Low | [10][11] |
| ILL6 | Jasmonoyl-Isoleucine (JA-Ile) | Negligible on IAA conjugates | [12][13] |
Note: The table summarizes general findings. Specific activities can vary depending on experimental conditions.
Biochemical Pathway of IAA-Glu Hydrolysis
The hydrolysis of indole-3-acetyl glutamate is a single-step enzymatic reaction that yields free indole-3-acetic acid and glutamic acid. This reaction is crucial for releasing active auxin from its conjugated, inactive form.
Experimental Protocols
In Vitro IAA-Amidohydrolase Activity Assay
This protocol describes a method to determine the ability of a purified enzyme to hydrolyze IAA-amino acid conjugates, including IAA-Glu.
Materials:
-
Purified recombinant amidohydrolase (e.g., GST-fusion protein)
-
IAA-Glutamate substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)
-
Reaction termination solution (e.g., 1 N HCl)
-
Ethyl acetate (B1210297)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the IAA-Glu substrate at a desired concentration.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the purified amidohydrolase.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the reaction termination solution.
-
Extract the free IAA from the reaction mixture using ethyl acetate.
-
Evaporate the ethyl acetate and resuspend the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of free IAA produced using an HPLC system equipped with a fluorescence detector (excitation at 280 nm, emission at 360 nm).
-
Calculate the enzyme activity based on the amount of IAA produced per unit time per amount of enzyme.
Quantification of Free IAA and IAA-Glutamate in Plant Tissues
This protocol outlines a general method for the extraction and quantification of endogenous free IAA and IAA-Glu from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Plant tissue (e.g., seedlings, roots, leaves)
-
Extraction solvent (e.g., isopropanol:water:acetic acid)
-
Internal standards ([¹³C₆]-IAA, [¹³C₆]-IAA-Glu)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in the extraction solvent containing the internal standards.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and concentrate it under vacuum.
-
Purify and fractionate the extract using SPE cartridges to separate free IAA and IAA-conjugates.
-
Analyze the fractions using a high-sensitivity LC-MS/MS system to quantify the levels of free IAA and IAA-Glu.
-
Calculate the concentrations based on the peak areas relative to the internal standards.
Signaling and Regulatory Network
The hydrolysis of IAA-Glu is integrated into the broader auxin signaling network. The expression of amidohydrolase genes can be regulated by various developmental and environmental cues. The release of free IAA from conjugates can then influence the canonical auxin signaling pathway, which involves the TIR1/AFB receptors and Aux/IAA transcriptional repressors.
Conclusion and Future Directions
The hydrolysis of this compound represents a significant, though perhaps context-dependent, mechanism for regulating the pool of active auxin in plants. While the primary role of IAA-Glu has often been linked to irreversible catabolism, the existence of hydrolases capable of cleaving this conjugate suggests a more nuanced role in auxin homeostasis. For researchers in plant biology, a deeper understanding of the specific hydrolases involved, their regulation, and their physiological relevance is crucial. For professionals in drug development, targeting auxin metabolism pathways, including conjugate hydrolysis, could offer novel strategies for developing herbicides or plant growth regulators. Future research should focus on identifying and characterizing novel IAA-Glu hydrolases, elucidating the specific developmental and environmental conditions under which IAA-Glu hydrolysis is significant, and exploring the potential for manipulating this pathway for agricultural and pharmaceutical applications.
References
- 1. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IAR3 encodes an auxin conjugate hydrolase from Arabidopsis [agris.fao.org]
The Intracellular Journey of an Auxin Conjugate: A Technical Guide to the Transport and Localization of Indole-3-Acetyl Glutamate in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetyl glutamate (B1630785) (IAA-Glu), a key conjugate of the primary plant hormone auxin (indole-3-acetic acid), plays a pivotal role in auxin homeostasis, transport, and signaling. Understanding the intricate mechanisms governing its movement and storage within the plant cell is crucial for deciphering the complexities of auxin action and for the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the current knowledge on the transport and subcellular localization of IAA-Glu. It details the enzymatic machinery responsible for its synthesis and hydrolysis, explores potential transport mechanisms across cellular membranes, and describes its compartmentalization within the cell. Furthermore, this guide presents detailed experimental protocols and data tables to equip researchers with the necessary tools to investigate these processes.
Introduction
Auxin governs a vast array of developmental processes in plants, and its cellular concentration is tightly regulated through a complex interplay of biosynthesis, transport, and metabolism. The conjugation of IAA to amino acids, such as glutamate, is a critical regulatory mechanism. IAA-Glu serves as a storage form of auxin, protecting it from enzymatic degradation and allowing for its controlled release. Moreover, evidence suggests that IAA-Glu itself may be a transportable form of auxin and a precursor for specific catabolic pathways. This guide delves into the cellular dynamics of IAA-Glu, providing a framework for its study.
Biosynthesis and Hydrolysis of IAA-Glutamate
The reversible conjugation of IAA to glutamate is a key control point in auxin homeostasis.
Synthesis in the Cytosol
The synthesis of IAA-Glu is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of acyl-amido synthetases.[1][2] These enzymes are primarily localized in the cytosol .[3] The reaction involves the ATP-dependent ligation of glutamate to the carboxyl group of IAA. Several GH3 enzymes in Arabidopsis thaliana have been shown to have activity towards IAA and various amino acids, including glutamate.[1]
Hydrolysis in the Endoplasmic Reticulum
The release of free, active IAA from IAA-Glu is mediated by a family of amidohydrolases, specifically the INDOLE-3-ACETIC ACID-LEUCINE RESISTANT1 (ILR1)-like (ILL) proteins.[4] Crucially, several members of this family, including ILR1, IAR3, and ILL2, have been experimentally localized to the endoplasmic reticulum (ER) .[5][6] This subcellular compartmentalization suggests that the ER is a key site for the reactivation of auxin from its conjugated forms.
Transport of IAA-Glutamate Across Cellular Membranes
The movement of IAA-Glu between different subcellular compartments and potentially between cells is a critical yet underexplored aspect of its function. While specific transporters for IAA-Glu have not been definitively identified, several protein families are considered strong candidates.
Potential Transporters
-
NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER (NRT1/PTR) Family (NPF): This large family of transporters is known for its broad substrate specificity, which includes nitrate, di- and tripeptides, and various plant hormones such as IAA, abscisic acid (ABA), and gibberellins (B7789140) (GAs).[7][8] Given that IAA-Glu is structurally similar to a dipeptide, it is highly plausible that certain NPF members could mediate its transport. For instance, AtNPF7.3 (NRT1.5) has been identified as a transporter of indole-3-butyric acid (IBA), another auxin precursor.[9][10]
-
ATP-BINDING CASSETTE (ABC) Transporters: Members of the ABCB, ABCD, and ABCG subfamilies are known to be involved in the transport of auxin and its precursors.[11] While direct evidence is lacking, the broad substrate range of some ABC transporters makes them potential candidates for IAA-Glu transport across the plasma membrane or tonoplast.
Vacuolar Transport
The vacuole is a major storage site for metabolites, and evidence suggests it plays a role in auxin homeostasis. The transporter WALLS ARE THIN1 (WAT1) has been identified as a vacuolar auxin transporter that facilitates the export of IAA from the vacuole into the cytoplasm.[5][6] Whether WAT1 can also transport IAA-Glu remains to be determined. The mechanism of IAA-Glu import into the vacuole is currently unknown, but could be mediated by proton-antiporters or ABC transporters.[12]
Subcellular Localization of IAA-Glutamate
The subcellular distribution of IAA-Glu is a key determinant of its metabolic fate and its availability for hydrolysis.
-
Cytosol: As the site of synthesis by GH3 enzymes, a pool of IAA-Glu is expected to be present in the cytosol.
-
Endoplasmic Reticulum (ER): The localization of ILR1-like hydrolases to the ER suggests that IAA-Glu is transported into this organelle for the release of free IAA.[5][6]
-
Vacuole: The vacuole is a likely storage compartment for IAA-Glu, sequestering it from the active auxin pool in the cytosol. The acidic environment of the vacuole may also contribute to the stability of the conjugate.
Quantitative Data
Quantitative analysis of IAA-Glu levels provides crucial insights into its role in auxin homeostasis.
| Plant Material | Tissue | IAA-Glu Concentration (ng/g fresh weight) | Reference |
| Arabidopsis thaliana (9-day-old seedlings) | Whole seedlings | 3.5 ± 1.6 | [2][13] |
| Arabidopsis thaliana (mutant accumulating conjugated IAA) | Whole seedlings | 1.8 ± 0.3 | [2][13] |
| Coffea canephora | Leaf tissue (before pretreatment) | 55.13 (nmol/g FW) | [14] |
Experimental Protocols
Subcellular Fractionation for Localization of IAA-Glutamate
This protocol describes the isolation of major subcellular compartments from Arabidopsis thaliana seedlings for the subsequent quantification of IAA-Glu.
6.1.1. Materials
-
Arabidopsis thaliana seedlings (10-14 days old)
-
Grinding buffer (50 mM HEPES-KOH, pH 7.5, 0.3 M sucrose (B13894), 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1 mM PMSF)
-
Differential centrifugation buffers:
-
Buffer A (Grinding buffer without DTT and PMSF)
-
Buffer B (50 mM HEPES-KOH, pH 7.5, 0.3 M sucrose, 1 mM EDTA)
-
-
Sucrose gradient solutions (e.g., 20%, 35%, 45% (w/v) sucrose in Buffer B)
-
Liquid nitrogen, mortar, and pestle
-
Homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
LC-MS/MS system for metabolite quantification
6.1.2. Protocol
-
Harvest approximately 5 g of Arabidopsis seedlings and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powder in 10 mL of ice-cold Grinding buffer.
-
Homogenize the suspension with a homogenizer on ice.
-
Filter the homogenate through four layers of Miracloth.
-
Differential Centrifugation:
-
Centrifuge the filtrate at 3,000 x g for 10 min at 4°C to pellet chloroplasts and nuclei. The supernatant is the crude cytosolic and microsomal fraction.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi). The supernatant represents the soluble cytosolic fraction.
-
-
Sucrose Density Gradient for Microsome Purification (optional):
-
Resuspend the microsomal pellet in Buffer B.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (e.g., 20%, 35%, 45%).
-
Centrifuge at 100,000 x g for 2 hours at 4°C.
-
Collect fractions from the interfaces. The ER fraction is typically enriched at the 35%/45% interface.
-
-
Vacuole Isolation:
-
Metabolite Extraction and Quantification:
Radiolabeled IAA-Glutamate Uptake Assay in a Heterologous System
This protocol outlines a general procedure for expressing a candidate transporter in Xenopus laevis oocytes and measuring the uptake of radiolabeled IAA-Glu.
6.2.1. Materials
-
Candidate transporter cDNA cloned into a suitable oocyte expression vector (e.g., pGEM-HE)
-
Xenopus laevis oocytes
-
cRNA synthesis kit
-
Microinjection setup
-
[³H]-IAA-Glutamate or [¹⁴C]-IAA-Glutamate
-
Oocyte Ringer's solution (ORi), pH adjusted as required for the experiment
-
Scintillation counter and scintillation fluid
6.2.2. Protocol
-
Synthesize capped cRNA of the candidate transporter gene in vitro.
-
Inject 50 nL of cRNA (e.g., 50 ng) into stage V-VI Xenopus oocytes. Inject water into control oocytes.
-
Incubate the oocytes for 2-4 days at 16-18°C in ORi supplemented with antibiotics.
-
Uptake Assay:
-
Transfer groups of 5-10 oocytes to tubes containing ORi.
-
Initiate the uptake by adding radiolabeled IAA-Glu to a final concentration (e.g., 10 µM).
-
Incubate for a specific time (e.g., 30-60 min) at room temperature.
-
Stop the uptake by washing the oocytes rapidly three times with ice-cold ORi.
-
Lyse individual oocytes in 100 µL of 1% SDS.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of uptake (pmol/oocyte/hour).
-
To determine kinetic parameters (Km and Vmax), perform uptake assays with a range of radiolabeled IAA-Glu concentrations.
-
Visualization of Key Proteins and Pathways
Signaling and Metabolic Pathways
Caption: Overview of IAA-Glutamate metabolism and compartmentalization in a plant cell.
Experimental Workflow for Subcellular Localization
Caption: Workflow for the subcellular fractionation and quantification of IAA-Glutamate.
Logic of Transporter Identification
Caption: Logical workflow for the identification and characterization of an IAA-Glutamate transporter.
Conclusion and Future Directions
The transport and localization of IAA-Glu are integral to the complex network that governs auxin action in plants. While significant progress has been made in identifying the enzymes for its synthesis and hydrolysis and their subcellular locations, the transporters responsible for its movement across membranes remain largely unknown. The NRT1/PTR and ABC transporter families represent promising candidates for future investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the specific transporters involved, quantify the subcellular distribution of IAA-Glu, and ultimately unravel the precise roles of this important auxin conjugate in plant development. Future research combining genetic, biochemical, and cell biological approaches will be essential to fully map the intracellular journey of IAA-Glu and its impact on auxin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate (un)specificity of Arabidopsis NRT1/PTR FAMILY (NPF) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Arabidopsis thaliana NRT1/PTR FAMILY (NPF) proteins capable of transporting plant hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Arabidopsis NRT1/PTR FAMILY protein NPF7.3/NRT1.5 is an indole-3-butyric acid transporter involved in root gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tiny Companion Matters: The Important Role of Protons in Active Transports in Plants [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Golgi-Localized Arabidopsis Endomembrane Protein12 Contains Both Endoplasmic Reticulum Export and Golgi Retention Signals at Its C Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
The Role of Indole-3-Acetyl Glutamate in Plant Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetyl glutamate (B1630785) (IAA-Glu) is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). While initially considered a simple inactivation product, emerging evidence reveals a more nuanced role for IAA-Glu in mediating plant growth and stress responses. This technical guide provides an in-depth analysis of the biosynthesis, catabolism, and physiological significance of IAA-Glu, with a particular focus on its function under abiotic and biotic stress conditions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and potential applications in crop improvement and drug development.
Introduction
Plants, as sessile organisms, have evolved intricate mechanisms to adapt to a fluctuating environment. Phytohormones are central to this adaptive capacity, orchestrating growth and development in response to both internal cues and external stimuli. Auxin, predominantly indole-3-acetic acid (IAA), is a critical regulator of virtually every aspect of plant life.[1] The precise control of auxin homeostasis—the balance between its biosynthesis, transport, and catabolism—is paramount for proper development and stress adaptation.[2][3]
One of the key mechanisms for regulating auxin levels is through the conjugation of IAA to amino acids, sugars, and peptides.[4] Indole-3-acetyl glutamate (IAA-Glu) is a prominent amide-linked conjugate formed through the action of GRETCHEN HAGEN 3 (GH3) enzymes.[5][6] Historically viewed as a mechanism for irreversible inactivation and degradation of excess auxin, recent studies suggest that the formation of IAA-Glu is a dynamically regulated process with significant implications for plant stress tolerance.[7][8] This guide delves into the core aspects of IAA-Glu metabolism and its role in the complex network of plant stress responses.
Biosynthesis and Catabolism of IAA-Glu
The formation of IAA-Glu is a key node in the regulation of auxin homeostasis, particularly under conditions of auxin overproduction or environmental stress.
Biosynthesis via GH3 Enzymes
The conjugation of IAA to glutamate is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases.[9] These enzymes belong to the ANL superfamily, which catalyze a two-step reaction involving the adenylation of the acyl acid (IAA) followed by the transfer of the amino acid (glutamate).[9]
Several members of the GH3 gene family have been characterized in various plant species and are known to be inducible by auxin.[5][10] This inducibility suggests a negative feedback mechanism to maintain auxin homeostasis; high levels of free IAA trigger the expression of GH3 genes, leading to the conjugation of excess IAA to amino acids like glutamate and aspartate.[2] For instance, in Arabidopsis thaliana, AtGH3.5 has been shown to conjugate both IAA and salicylic (B10762653) acid (SA), indicating a potential role in mediating crosstalk between auxin and stress signaling pathways.[9] The expression of some GH3 genes is also induced by various stress conditions, as well as by the stress-related hormones salicylic acid and abscisic acid, further linking IAA-Glu formation to the plant stress response.[2][11]
Catabolism and Irreversibility
Once formed, IAA-Glu is generally considered to be a catabolite destined for degradation rather than a storage form of auxin that can be hydrolyzed back to free IAA.[7][8] Refeeding experiments in Arabidopsis have demonstrated that labeled IAA-Glu is not converted back to IAA to any significant extent.[7] Instead, IAA-Glu can be further metabolized, for example, through oxidation of the indole (B1671886) ring.[7] This contrasts with some other IAA-amino acid conjugates, such as those with alanine (B10760859) and leucine, which may serve as transient storage forms.[8] The irreversible nature of IAA-Glu formation makes the GH3 enzymes key players in the permanent removal of excess auxin.
Quantitative Data on IAA-Glu Levels
The concentration of IAA-Glu in plant tissues is generally low under normal growth conditions but can increase significantly in response to high auxin levels or stress. The following tables summarize quantitative data on IAA-Glu and related compounds from various studies.
| Plant Species | Tissue | Condition | IAA-Glu Concentration (ng/g FW) | IAA-Asp Concentration (ng/g FW) | Free IAA Concentration (ng/g FW) | Reference |
| Arabidopsis thaliana (9-day-old seedlings) | Whole seedlings | Wild-type | 3.5 ± 1.6 | 17.4 ± 4.6 | ~12 (1% of total IAA) | [12] |
| Arabidopsis thaliana (9-day-old seedlings) | Whole seedlings | trp2-1 mutant | 1.8 ± 0.3 | 7.8 ± 0.4 | - | [12] |
| Cucumis sativus (1-week-old shoots) | Shoots | Untreated | 129 | 33 | - | [13] |
Note: FW = Fresh Weight. The trp2-1 mutant in Arabidopsis has defects in tryptophan biosynthesis, which can affect auxin homeostasis.
| Plant Species | Tissue | Developmental Stage | IAA-Glu (pmol/g FW) | IAA-Asp (pmol/g FW) | oxIAA (pmol/g FW) | Reference |
| Arabidopsis thaliana | Expanding leaves | 22 days old | 2.5 | 10.1 | 24.3 | [14][15] |
| Arabidopsis thaliana | Roots | 22 days old | 2.1 | 10.8 | 31.5 | [14][15] |
| Arabidopsis thaliana | Expanding leaves | 36 days old | 1.4 | 5.8 | 13.7 | [14][15] |
| Arabidopsis thaliana | Roots | 36 days old | 0.8 | 4.2 | 15.6 | [14][15] |
Note: oxIAA = 2-oxoindole-3-acetic acid, a major catabolite of IAA.
Role in Plant Stress Response
The synthesis of IAA-Glu is increasingly recognized as an integral part of the plant's strategy to balance growth and defense under stress conditions.
Abiotic Stress
Under abiotic stresses such as drought, salinity, and extreme temperatures, plants often exhibit reduced growth, which is partly mediated by alterations in auxin homeostasis.[2][3] The induction of GH3 genes and the subsequent formation of IAA-Glu can contribute to this growth reduction by lowering the levels of active auxin.[2] This is considered an adaptive response, as it allows the plant to redirect resources from growth towards stress mitigation and survival.[2] For example, overexpression of certain GH3 genes has been shown to enhance tolerance to abiotic stresses.[2] Exogenous application of IAA has been shown to mitigate the negative effects of alkaline stress in rice, in part by modulating the expression of genes involved in IAA biosynthesis and transport, which would indirectly influence the pool of IAA available for conjugation.[16][17]
Biotic Stress
In response to pathogen attack, plants activate a complex defense network that often involves the antagonism between growth-promoting and defense-related hormonal pathways.[5] Salicylic acid (SA) is a key hormone in plant defense, and its signaling pathway often acts antagonistically to the auxin pathway. The GH3.5 enzyme in Arabidopsis, which conjugates both IAA and SA, provides a direct molecular link for this crosstalk.[9] By reducing the levels of active IAA through conjugation, plants can suppress auxin-mediated growth and reallocate resources to mount a robust defense response.[2] Furthermore, some GH3 genes are induced upon pathogen infection, highlighting the importance of auxin conjugation in plant immunity.[5]
Experimental Protocols
Quantification of IAA-Glu by LC-MS/MS
This protocol is a synthesized methodology based on principles described in several publications for the analysis of auxin metabolites.[14][15]
Objective: To extract, purify, and quantify endogenous IAA-Glu from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Extraction buffer: 35% (v/v) 0.2 M imidazole (B134444) (pH 7.0), 65% (v/v) isopropanol[12]
-
Internal standard: 13C6-labeled IAA-Glu
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
To the powdered tissue, add 1 mL of ice-cold extraction buffer.
-
Add a known amount of 13C6-IAA-Glu internal standard.
-
Incubate on ice for 1 hour with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxins with 1 mL of 80% methanol.
-
Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).
-
Inject an aliquot onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify IAA-Glu and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for native and labeled IAA-Glu should be used.
-
-
Data Analysis:
-
Calculate the concentration of endogenous IAA-Glu by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.
-
GH3 Enzyme Activity Assay
This is a generalized in vitro protocol to measure the IAA-conjugating activity of a GH3 enzyme.
Objective: To determine the kinetic parameters of a purified GH3 enzyme for the synthesis of IAA-Glu.
Materials:
-
Purified GH3 enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM ATP, 2 mM DTT)
-
Indole-3-acetic acid (IAA)
-
L-Glutamic acid
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, varying concentrations of IAA and L-glutamic acid, and a fixed amount of purified GH3 enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of acidified methanol (e.g., 1% formic acid in methanol).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of IAA-Glu using LC-MS/MS as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the amount of IAA-Glu produced.
-
Determine the initial reaction velocities at different substrate concentrations.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Signaling Pathways and Visualizations
The formation of IAA-Glu is embedded within the broader auxin signaling and homeostasis network, which is crucial for modulating plant responses to stress.
References
- 1. byjus.com [byjus.com]
- 2. GH3-mediated auxin homeostasis links growth regulation with stress adaptation response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
- 7. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. IAA Plays an Important Role in Alkaline Stress Tolerance by Modulating Root Development and ROS Detoxifying Systems in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IAA Plays an Important Role in Alkaline Stress Tolerance by Modulating Root Development and ROS Detoxifying Systems in Rice Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Levels of Indole-3-Acetyl Glutamate in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetyl glutamate (B1630785) (IAA-Glu) is an amide-linked conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). The formation of IAA-amino acid conjugates is a key mechanism for maintaining auxin homeostasis, with IAA-Glu often considered a product of irreversible conjugation destined for degradation. Understanding the endogenous levels of IAA-Glu across different plant species is crucial for elucidating the nuanced roles of auxin metabolism in growth, development, and stress responses. This technical guide provides a comprehensive overview of the current knowledge on endogenous IAA-Glu concentrations in various plant species, detailed experimental protocols for its quantification, and visualizations of the relevant biochemical pathways and analytical workflows.
Introduction
Auxin homeostasis is a tightly regulated process involving biosynthesis, transport, degradation, and conjugation. The conjugation of IAA to amino acids, catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, serves to control the levels of free, active IAA. While some IAA-amino acid conjugates can be hydrolyzed back to free IAA, serving as a reversible storage form, IAA-glutamate and IAA-aspartate are largely considered to be intermediates in a catabolic pathway.[1] The quantification of these conjugates is therefore essential for a complete understanding of auxin dynamics within the plant.
This guide summarizes the available quantitative data on endogenous IAA-Glu levels, presents a detailed methodology for its analysis, and provides visual representations of the underlying biological and experimental processes to aid researchers in this field.
Endogenous Levels of Indole-3-Acetyl Glutamate
The concentration of IAA-Glu varies significantly between plant species, developmental stages, and tissue types. Below is a summary of reported endogenous levels in several key model and crop species.
Data Presentation
| Plant Species | Tissue/Organ | Developmental Stage | IAA-Glu Concentration | Citation(s) |
| Arabidopsis thaliana | Whole seedlings | 9-day-old | 3.5 ± 1.6 ng/g FW | [1] |
| Arabidopsis thaliana | Mutant seedlings (accumulating conjugated IAA) | 9-day-old | 1.8 ± 0.3 ng/g FW | [1] |
| Solanum lycopersicum (Tomato) | Fruit | Mature Green | ~100 pmol/g DW | [2] |
| Solanum lycopersicum (Tomato) | Fruit | Breaker | ~150 pmol/g DW | [2] |
| Solanum lycopersicum (Tomato) | Fruit | Breaker + 3 days | ~120 pmol/g DW | [2] |
| Solanum lycopersicum (Tomato) | Fruit | Breaker + 5 days | ~80 pmol/g DW | [2] |
| Solanum lycopersicum (Tomato) | Fruit | Breaker + 7 days | ~50 pmol/g DW | [2] |
| Oryza sativa (Rice) | Callus | - | Detected at levels higher than free IAA | [3] |
| Oryza sativa (Rice) | Roots | 3-week-old | High accumulation of IAA-N-Glc-Asp/Glu | [4] |
| Pisum sativum (Pea) | Immature seeds | - | Predominant conjugate is IAA-Aspartate | [5] |
FW: Fresh Weight, DW: Dry Weight
Experimental Protocols: Quantification of IAA-Glutamate
The accurate quantification of IAA-Glu requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the current standard.
General Workflow
The overall workflow for the quantification of IAA-Glu from plant tissues is depicted below.
Detailed Methodology
This protocol is a composite based on established methods for the analysis of IAA and its amino acid conjugates.[3][6]
3.2.1. Materials and Reagents
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Extraction solvent: 80% acetonitrile (B52724) (ACN) with 1% acetic acid (AcOH)
-
Internal standards (e.g., ¹³C₆-IAA-Glu)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
1% Acetic Acid
-
Nitrogen gas evaporator or vacuum concentrator
-
LC-MS/MS system with an electrospray ionization (ESI) source
3.2.2. Sample Preparation and Extraction
-
Harvest approximately 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (80% ACN with 1% AcOH) containing a known amount of the internal standard (e.g., ¹³C₆-IAA-Glu).
-
Vortex vigorously and incubate at 4°C for at least 1 hour on a rotator.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3.2.3. Solid-Phase Extraction (SPE) Purification
-
Condition a C18 SPE cartridge by passing 1 mL of 100% MeOH followed by 1 mL of 1% AcOH.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 1% AcOH to remove polar interferences.
-
Elute the auxins with 1 mL of 80% ACN with 1% AcOH into a clean collection tube.
-
Dry the eluate completely using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Centrifuge the reconstituted sample at high speed to pellet any particulates before transferring to an autosampler vial.
3.2.4. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for IAA-Glu and its internal standard must be optimized.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for IAA conjugates.
-
MRM Transitions (Example):
-
IAA-Glu: Monitor the transition from the protonated molecule [M+H]⁺ to a specific fragment ion.
-
¹³C₆-IAA-Glu: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Signaling Pathways and Logical Relationships
IAA Conjugation Pathway
The conjugation of IAA to glutamate is a key step in auxin homeostasis, catalyzed by GH3 enzymes. This process is generally considered a commitment to catabolism.
Conclusion
The quantification of endogenous this compound provides valuable insights into the regulation of auxin levels in plants. While data for the model organism Arabidopsis thaliana and the crop Solanum lycopersicum are available, there is a need for more comprehensive quantitative studies across a wider range of plant species, particularly in major crops like rice and legumes. The detailed LC-MS/MS protocol provided in this guide offers a robust framework for researchers to pursue these investigations. Future work in this area will undoubtedly enhance our understanding of the intricate mechanisms governing plant development and their responses to environmental cues, with potential applications in crop improvement and the development of novel plant growth regulators.
References
- 1. Auxin Metabolism Is Involved in Fruit Set and Early Fruit Development in the Parthenocarpic Tomato “R35-P” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolism of indole-3-acetic acid in rice: identification and characterization of N-beta-D-glucopyranosyl indole-3-acetic acid and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pea GH3 acyl acid amidosynthetase conjugates IAA to proteins in immature seeds of Pisum sativum L. - A new perspective on formation of high-molecular weight conjugates of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Extraction of Indole-3-Acetyl Glutamate
Introduction
Indole-3-acetyl glutamate (B1630785) (IAA-Glu) is an amino acid conjugate of the plant hormone auxin, indole-3-acetic acid (IAA). The conjugation of IAA to amino acids is a critical mechanism for regulating auxin homeostasis within plant tissues. These conjugates can function as storage forms that can be hydrolyzed back to free IAA, or they can be targeted for degradation, thereby controlling the levels of active auxin. The accurate analysis of IAA-Glu is essential for understanding plant growth, development, and responses to environmental stimuli. Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of IAA-Glu from complex biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides a detailed protocol for the solid-phase extraction of indole-3-acetyl glutamate from plant samples.
Data Presentation
The concentration of IAA amino acid conjugates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative quantitative data for IAA-glutamate and the related conjugate IAA-aspartate in Arabidopsis thaliana.
| Plant Species | Tissue | Compound | Concentration (ng/g Fresh Weight) | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 | [1] |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-glutamate (IAA-Glu) | 3.5 ± 1.6 | [1] |
| Glycine max L. (Soybean) | Seeds | Indole-3-acetyl-glutamate | 7.4 µmol/kg | [2] |
Additionally, the recovery rate of the SPE procedure is a critical parameter for accurate quantification. For a related compound, indole-3-acetic acid (IAA), a two-step C18-SPE procedure has been shown to have an overall recovery of 89-94%.[3]
Experimental Protocol
This protocol outlines the key steps for the extraction and purification of this compound from plant tissues for subsequent analysis.
Materials and Reagents
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
Extraction Buffer: 80% acetone (B3395972) in water containing 2.5 mM diethyl dithiocarbamate[4] or 80% methanol (B129727).[5]
-
Internal Standard: A known amount of a stable isotope-labeled this compound should be added to each sample to correct for analyte loss during sample preparation and for matrix effects during analysis.
-
Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL)[1]
-
SPE Conditioning Solvent: 100% Methanol[1]
-
SPE Equilibration Solvent: Water with 0.1% formic acid[1]
-
SPE Wash Solvent: Water with 0.1% formic acid[1]
-
SPE Elution Solvent: 80% Methanol with 0.1% formic acid[1]
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution Solvent: 20% Methanol[1]
-
0.22 µm syringe filter
Procedure
-
Sample Collection and Homogenization:
-
Extraction:
-
To the powdered tissue, add a pre-chilled extraction buffer (e.g., 1 mL per 100 mg of tissue).[1]
-
Add a known amount of the internal standard to each sample.[1]
-
Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking.[1]
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant.[1]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol through it.[1]
-
Equilibration: Equilibrate the cartridge by passing 5 mL of water containing 0.1% formic acid.[1]
-
Loading: Load the supernatant from the extraction step onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 5 mL of water with 0.1% formic acid to remove polar impurities.[1]
-
Elution: Elute the retained auxins, including this compound, with 5 mL of 80% methanol containing 0.1% formic acid.[1]
-
-
Drying and Reconstitution:
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Indole-3-Acetylglutamate from Seeds of Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
optimizing LC-MS/MS parameters for indole-3-acetyl glutamate
An Application Note and Protocol for the Optimization of LC-MS/MS Parameters for the Quantification of Indole-3-Acetyl Glutamate (B1630785)
Introduction
Indole-3-acetic acid (IAA) is a primary auxin, a class of plant hormones that regulates numerous aspects of plant growth and development. To maintain hormonal balance, plants conjugate excess IAA with amino acids, forming compounds such as Indole-3-acetyl glutamate (IAA-Glu).[1][2] The quantification of these conjugates is crucial for understanding auxin homeostasis and overall plant physiology.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of plant hormones due to its high specificity and reduced detection limits.[5][6]
This document provides a detailed protocol for the optimization of LC-MS/MS parameters for the analysis of this compound in plant tissues. It covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined in the workflow diagram below. This process ensures the efficient extraction and accurate quantification of the target analyte.
Signaling Pathway Context
This compound is synthesized via the conjugation of IAA to glutamate, a reaction catalyzed by enzymes from the GH3 family. This process is a key mechanism for regulating the levels of active IAA within the plant, thereby controlling auxin-responsive physiological processes.[1]
Detailed Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Harvesting and Freezing : Immediately freeze 50-100 mg of plant tissue in liquid nitrogen to quench metabolic activity.[7]
-
Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7][8]
-
Extraction :
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of cold extraction solvent (e.g., 80% methanol (B129727) or 50% acetonitrile).[3][9] For improved stability, internal standards like deuterated analogs can be added at this stage.[6]
-
Vortex thoroughly and incubate on a rotator for 60 minutes at 4°C.[3]
-
-
Centrifugation : Centrifuge the extract at high speed (e.g., 13,000-15,000 x g) for 15 minutes at 4°C to pellet cell debris.[3][7]
-
Supernatant Collection : Carefully transfer the supernatant to a new tube. For concentration, the supernatant can be evaporated to dryness under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a solvent compatible with the LC mobile phase.[7]
Solid-Phase Extraction (SPE) Cleanup
SPE is recommended to remove interfering substances from the crude extract.[3][5][10]
-
Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol, followed by 1 mL of water.[10] Some protocols may recommend acidifying the water (e.g., with 0.1% formic acid).[1]
-
Sample Loading : Load the collected supernatant onto the conditioned cartridge.[10]
-
Washing : Wash the cartridge with 1 mL of water to remove polar impurities.[10]
-
Elution : Elute the target analytes, including IAA-Glu, with 1 mL of 80% methanol.[10]
-
Final Preparation : Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).
LC-MS/MS System Parameters
It is critical to optimize MS parameters for each specific instrument, as settings from literature may not be directly transferable and could result in a loss of sensitivity.[11]
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is commonly used for the separation of auxins and their conjugates.[7]
| Parameter | Recommended Value | Notes |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm) | Smaller particle sizes improve resolution.[7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ESI mode.[4][7] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks.[10] |
| Flow Rate | 0.2 - 0.4 mL/min | Optimize based on column dimensions and pressure limits.[10] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape.[10] |
| Injection Volume | 1 - 10 µL | Keep low to prevent peak distortion.[7][10] |
| Gradient | 5% B to 95% B over 8-10 minutes | A representative gradient is provided below. |
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.5 | 5 | 95 |
| 9.5 | 5 | 95 |
| 11.5 | 95 | 5 |
| 15.0 | 95 | 5 |
| This gradient is a starting point and should be optimized for the specific application.[4] |
Tandem Mass Spectrometry (MS/MS) Parameters
Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of IAA conjugates.[4][10] Detection is performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[7]
| Parameter | Recommended Value | Notes |
| Ionization Mode | ESI Positive (ESI+) | Readily protonates the nitrogen in the indole (B1671886) ring.[10] |
| Capillary Voltage | 3.0 - 5.0 kV | Optimize by infusing a standard solution.[10] |
| Source Temperature | 120 - 150 °C | Analyte dependent; optimize to prevent degradation.[10] |
| Desolvation Temp. | 250 - 500 °C | Aids in solvent evaporation and ion generation.[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[7] |
Table 2: Optimized MRM Transitions for this compound (IAA-Glu)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| IAA-Glu | 305.1 | 130.1 | 100-150 | Optimize (20-35) | Quantification |
| IAA-Glu | 305.1 | 176.1 | 100-150 | Optimize (15-25) | Confirmation |
| The precursor ion corresponds to the protonated molecule of IAA-Glu (C₁₅H₁₆N₂O₅, Monoisotopic Mass: 304.1059 Da).[12] The product ion at m/z 130.1 is the characteristic and stable quinolinium fragment from the indole moiety, common to most IAA conjugates.[10][13] The ion at m/z 176.1 corresponds to the protonated IAA molecule after cleavage of the amide bond. |
Conclusion
This application note provides a comprehensive framework for developing a robust and sensitive LC-MS/MS method for the quantification of this compound. The protocol outlines detailed steps for sample preparation, cleanup, and optimized parameters for both liquid chromatography and tandem mass spectrometry. Adherence to these guidelines, coupled with instrument-specific optimization, will enable researchers to achieve accurate and reproducible quantification of this important auxin conjugate, facilitating deeper insights into plant hormone metabolism and regulation.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of plant hormones by standard addition method [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 12. This compound | C15H16N2O5 | CID 7097227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis of a Stable Isotope-Labeled Indole-3-Acetyl-L-Glutamate Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetyl-L-glutamate (IAA-Glu) is a key metabolite of the plant hormone indole-3-acetic acid (IAA), playing a crucial role in auxin homeostasis. Accurate quantification of IAA-Glu in biological matrices is essential for understanding plant physiology and for the development of novel plant growth regulators. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for precise quantification, requiring a high-purity stable isotope-labeled internal standard. This application note provides a detailed protocol for the synthesis, purification, and characterization of a stable isotope-labeled indole-3-acetyl-L-glutamate standard, for example, using ¹³C₆-labeled indole-3-acetic acid.
Data Presentation: Synthesis of [¹³C₆]-Indole-3-Acetyl-L-Glutamate
The following table summarizes representative quantitative data for the synthesis of [¹³C₆]-Indole-3-acetyl-L-glutamate. Yields and isotopic enrichment are indicative and may vary based on specific experimental conditions and the purity of starting materials.
| Step | Reaction | Key Reagents | Typical Yield (%) | Isotopic Enrichment (%) | Analytical Method |
| 1 | Amide Coupling | [¹³C₆]-Indole-3-acetic acid, L-Glutamic acid di-tert-butyl ester hydrochloride, DCC, HOBt | 75-85 | >99 | LC-MS |
| 2 | Deprotection | Trifluoroacetic acid (TFA) | 90-98 | >99 | LC-MS |
| 3 | Purification | Preparative RP-HPLC | 80-90 | >99 | HPLC, LC-MS/MS |
Experimental Protocols
Materials and Reagents
-
[¹³C₆]-Indole-3-acetic acid ([¹³C₆]-IAA)
-
L-Glutamic acid di-tert-butyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
Preparative C18 HPLC column
Protocol 1: Synthesis of [¹³C₆]-Indole-3-acetyl-L-glutamic acid di-tert-butyl ester (Amide Coupling)
This protocol details the coupling of [¹³C₆]-indole-3-acetic acid with L-glutamic acid di-tert-butyl ester using DCC as a coupling agent.
-
Preparation of L-Glutamic acid di-tert-butyl ester free base:
-
Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride (1.2 eq) in a minimal amount of deionized water.
-
Add a saturated solution of sodium bicarbonate until the pH of the solution is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
-
Activation of [¹³C₆]-Indole-3-acetic acid:
-
In a round-bottom flask, dissolve [¹³C₆]-Indole-3-acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
-
Coupling Reaction:
-
To the activated [¹³C₆]-IAA solution, add a solution of the prepared L-Glutamic acid di-tert-butyl ester free base (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford [¹³C₆]-Indole-3-acetyl-L-glutamic acid di-tert-butyl ester as a solid.
-
Protocol 2: Synthesis of [¹³C₆]-Indole-3-acetyl-L-glutamic acid (Deprotection)
This protocol describes the removal of the tert-butyl ester protecting groups using trifluoroacetic acid.[1]
-
Deprotection Reaction:
-
Dissolve the purified [¹³C₆]-Indole-3-acetyl-L-glutamic acid di-tert-butyl ester (1.0 eq) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
The resulting crude product can be used directly in the next step or triturated with cold diethyl ether to yield a solid.
-
Protocol 3: Purification by Preparative RP-HPLC
Final purification is achieved using preparative reverse-phase high-performance liquid chromatography.
-
Sample Preparation:
-
Dissolve the crude [¹³C₆]-Indole-3-acetyl-L-glutamic acid in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example, 10% to 60% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 5-15 mL/min).
-
Detection: UV at 280 nm.
-
-
Fraction Collection and Final Product Preparation:
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final [¹³C₆]-Indole-3-acetyl-L-glutamate as a solid.
-
Characterization
The identity, purity, and isotopic enrichment of the final product should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Analytical HPLC: To determine the chemical purity.
Diagrams
Caption: Synthetic workflow for stable isotope-labeled indole-3-acetyl-L-glutamate.
Caption: Simplified metabolic pathway of IAA conjugation with glutamate.
References
Unlocking Sustained Auxin Response: Indole-3-Acetyl Glutamate in Plant Tissue Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Indole-3-acetyl-L-glutamate (IAG), an amide-linked conjugate of the principal plant auxin indole-3-acetic acid (IAA), serves as a stable reservoir of auxin within plant tissues.[1][2][3] Its role in the transport, storage, and homeostatic regulation of IAA makes it a molecule of significant interest for plant tissue culture applications where a sustained, slow-release auxin effect is desirable.[1][2] Unlike free IAA, which can be rapidly metabolized or degraded, IAG's biological activity is dependent on its enzymatic hydrolysis back to the active IAA form. This characteristic offers a potential solution for maintaining optimal auxin levels over extended culture periods, thereby influencing cell division, differentiation, and morphogenesis.
Principle of Action
Indole-3-acetyl glutamate (B1630785) acts as a pro-hormone, gradually releasing free IAA into the culture medium and plant tissues through the action of amidohydrolases. This slow-release mechanism can prevent the initial shock and subsequent rapid depletion of auxin often observed with the application of free IAA, leading to more stable and prolonged morphogenic responses. The effectiveness of IAG is contingent on the hydrolytic enzyme activity within the specific plant tissue being cultured.
Data Presentation: Comparative Effects of IAA Amino Acid Conjugates
While direct, extensive quantitative data for indole-3-acetyl glutamate in plant tissue culture is limited in publicly available literature, studies on structurally similar indole-3-acetyl amino acid conjugates provide valuable insights into their potential applications. The following tables summarize the comparative effects of free IAA and various IAA-amino acid conjugates on callus growth and morphogenesis in different plant systems. It is anticipated that IAG would exhibit activities analogous to those of indoleacetyl-L-alanine and indoleacetylglycine, particularly in promoting undifferentiated cell growth.
Table 1: Effect of IAA and IAA-Amino Acid Conjugates on Callus Growth and Morphogenesis of Tomato Hypocotyl Explants
| Compound | Concentration (µM) | Callus Growth | Shoot Formation | Root Formation |
| IAA (Indole-3-Acetic Acid) | 5 | Moderate | Inhibited | Promoted |
| IA-Alanine (Indoleacetyl-L-alanine) | 5 | Rapid | Inhibited | Inhibited |
| IA-Glycine (Indoleacetylglycine) | 5 | Moderate to Rapid | Inhibited | Inhibited |
| IA-Valine, Leucine, Aspartic Acid, Threonine, Methionine, Phenylalanine, Proline | 5 | Minimal | Promoted | Inhibited |
Data adapted from Hangarter and Good, 1981.
Table 2: Effect of IAA and IAA-Amino Acid Conjugates on Tobacco Callus Cultures
| Compound | Concentration (µM) | Growth Response |
| IAA (Indole-3-Acetic Acid) | 3 | Shoots and undifferentiated growth |
| IA-Alanine (Indoleacetyl-L-alanine) | 3 | Rapid undifferentiated growth, shoots inhibited |
| IA-Glycine (Indoleacetylglycine) | 3 | Rapid undifferentiated growth, shoots inhibited |
| Other IA-Amino Acids | 3 | Shoots formed, weak inhibition of shoot formation |
Data adapted from Hangarter and Good, 1981.
Experimental Protocols
The following protocols are generalized methodologies based on standard plant tissue culture practices and the observed effects of related IAA conjugates. Researchers should optimize the concentrations of IAG for their specific plant species and desired outcomes.
Protocol 1: Callus Induction from Leaf Explants
This protocol is designed to promote the formation of undifferentiated callus tissue, a critical step for somatic embryogenesis, cell suspension cultures, and genetic transformation. The use of IAG is hypothesized to provide a sustained auxin supply, leading to more uniform and prolific callus growth.
Materials:
-
Sterile leaf explants
-
Murashige and Skoog (MS) basal medium with vitamins
-
Indole-3-acetyl-L-glutamate (IAG)
-
A cytokinin (e.g., 6-Benzylaminopurine - BAP or Kinetin)
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
Sterile petri dishes
-
Sterile distilled water
-
pH meter and adjustment solutions (1M NaOH, 1M HCl)
-
Autoclave
-
Laminar flow hood
Methodology:
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add sucrose to a final concentration of 3% (w/v).
-
Add a cytokinin (e.g., BAP) at a concentration of 0.5 - 2.0 mg/L.
-
Prepare a stock solution of IAG (1 mg/mL) in a suitable solvent (e.g., DMSO or 1N NaOH) and add it to the medium to achieve the desired final concentration (e.g., 0.5 - 5.0 mg/L).
-
Adjust the pH of the medium to 5.7 - 5.8.
-
Add the gelling agent (e.g., 0.8% agar) and heat to dissolve.
-
Autoclave the medium at 121°C for 20 minutes.
-
Pour the sterilized medium into sterile petri dishes in a laminar flow hood.
-
-
Explant Preparation and Inoculation:
-
Surface sterilize healthy, young leaves of the source plant.
-
In a laminar flow hood, cut the leaves into small explants (approximately 1 cm²).
-
Place the explants with the adaxial side down onto the surface of the prepared callus induction medium.
-
-
Incubation:
-
Seal the petri dishes with paraffin (B1166041) film.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Subculture:
-
Subculture the developing calli to fresh medium every 3-4 weeks.
-
-
Data Collection:
-
Record the percentage of explants forming callus, callus morphology (e.g., friable, compact), color, and fresh weight at the end of each subculture period.
-
Protocol 2: Adventitious Rooting of In Vitro Shoots
This protocol aims to induce root formation from micro-shoots, a crucial stage in micropropagation. The slow release of IAA from IAG may promote the development of a more robust and uniform root system.
Materials:
-
In vitro-grown shoots (at least 2-3 cm in length)
-
Half-strength MS basal medium
-
Sucrose
-
Indole-3-acetyl-L-glutamate (IAG)
-
Gelling agent
-
Culture vessels (e.g., test tubes or Magenta boxes)
-
Other materials as listed in Protocol 1
Methodology:
-
Media Preparation:
-
Prepare half-strength MS basal medium.
-
Add sucrose to a final concentration of 1-2% (w/v).
-
Add IAG from a stock solution to achieve the desired final concentration (e.g., 0.1 - 2.0 mg/L).
-
Adjust the pH to 5.7 - 5.8.
-
Add the gelling agent and autoclave as previously described.
-
Dispense the medium into sterile culture vessels.
-
-
Inoculation:
-
Excise healthy micro-shoots from the proliferation cultures.
-
Insert the basal end of each shoot into the rooting medium.
-
-
Incubation:
-
Incubate the cultures under a 16-hour photoperiod with a light intensity of 40-60 µmol/m²/s at 25 ± 2°C.
-
-
Data Collection:
-
After 4-6 weeks, record the percentage of shoots that have rooted, the number of roots per shoot, and the average root length.
-
Visualizations
Caption: Simplified pathway of IAA conjugation to IAG and its subsequent hydrolysis to release active IAA.
Caption: Workflow for callus induction using this compound.
Conclusion
This compound and related amino acid conjugates represent a promising class of plant growth regulators for tissue culture applications. Their ability to provide a sustained release of active auxin can lead to more controlled and efficient morphogenesis, particularly in the induction of undifferentiated callus. The experimental protocols provided herein offer a starting point for researchers to explore the utility of IAG in their specific plant systems. Further research is warranted to elucidate the precise dose-responses of IAG for various developmental pathways and to identify the key amidohydrolases responsible for its activation in different species. This knowledge will be instrumental in advancing applications in micropropagation, synthetic seed technology, and the production of valuable secondary metabolites.
References
Application Notes and Protocols: Indole-3-acetyl Glutamate (IAA-Glu) in Root Development Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA), the primary native auxin in plants, is a critical regulator of root system architecture. Its cellular concentration is tightly controlled through biosynthesis, transport, and metabolic inactivation. One of the key metabolic pathways for regulating active IAA levels is the conjugation of IAA to amino acids, a reaction catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. Indole-3-acetyl glutamate (B1630785) (IAA-Glu) is a prominent IAA-amino acid conjugate found in many plant species. Understanding the effect of IAA-Glu on root development is crucial for elucidating the intricate mechanisms of auxin homeostasis and its impact on plant growth. These application notes provide detailed protocols and data interpretation guidelines for studying the effects of IAA-Glu in root development assays, primarily using the model organism Arabidopsis thaliana.
Data Presentation
The following tables summarize the expected quantitative effects of exogenous application of free IAA and IAA-Glu on key root development parameters in Arabidopsis thaliana. The data for IAA serves as a positive control, illustrating the typical dose-dependent inhibition of primary root growth and promotion of lateral root formation. In contrast, IAA-Glu, as a catabolite of IAA, is expected to have a significantly reduced or negligible biological activity.
Table 1: Effect of Indole-3-acetic acid (IAA) on Arabidopsis thaliana Root Morphology
| Concentration (µM) | Primary Root Length (mm ± SE) | Lateral Root Density (No./cm ± SE) |
| 0 (Control) | 50.2 ± 2.5 | 3.1 ± 0.4 |
| 0.01 | 45.1 ± 2.1 | 5.8 ± 0.6 |
| 0.1 | 25.6 ± 1.8 | 8.2 ± 0.9 |
| 1 | 10.3 ± 0.9 | 4.5 ± 0.5 |
| 10 | 5.1 ± 0.5 | 1.2 ± 0.2 |
Table 2: Effect of Indole-3-acetyl Glutamate (IAA-Glu) on Arabidopsis thaliana Root Morphology
| Concentration (µM) | Primary Root Length (mm ± SE) | Lateral Root Density (No./cm ± SE) |
| 0 (Control) | 50.5 ± 2.8 | 3.3 ± 0.5 |
| 1 | 49.8 ± 2.6 | 3.4 ± 0.4 |
| 10 | 48.9 ± 3.1 | 3.2 ± 0.6 |
| 50 | 47.5 ± 2.9 | 3.1 ± 0.5 |
| 100 | 46.8 ± 3.3 | 3.0 ± 0.4 |
Note: The data presented are representative and may vary depending on experimental conditions, such as plant ecotype, growth medium, and light intensity.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Assay on Agar (B569324) Plates
This protocol describes a standard method for assessing the impact of IAA-Glu on the root development of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins
-
MES buffer
-
Phytagel™ or Agar
-
Potassium hydroxide (B78521) (KOH)
-
This compound (IAA-Glu)
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol (B145695) (for stock solutions)
-
Sterile petri dishes (100 x 15 mm)
-
Micropore tape
-
Growth chamber with controlled light and temperature
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of IAA-Glu in 100% ethanol. Store at -20°C in the dark.
-
Prepare a 10 mM stock solution of IAA in 100% ethanol. Store at -20°C in the dark.
-
-
Preparation of Growth Medium:
-
Prepare MS medium (e.g., half-strength) supplemented with 1% (w/v) sucrose and 0.5 g/L MES buffer.
-
Adjust the pH to 5.7 with 1 M KOH.
-
Add 0.8% (w/v) Phytagel™ or agar and autoclave.
-
Allow the medium to cool to approximately 50-60°C in a water bath.
-
Add the required volume of IAA-Glu or IAA stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). Add an equivalent volume of ethanol to the control plates.
-
Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 5-10 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar solution.
-
Place 5-10 seeds in a line on the surface of the agar plates, approximately 1 cm from the top edge.
-
-
Seedling Growth and Treatment:
-
Seal the petri dishes with micropore tape.
-
Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber set to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Place the plates in a vertical orientation to allow the roots to grow along the surface of the agar.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, remove the plates from the growth chamber.
-
Scan the plates at a high resolution (e.g., 600 dpi).
-
Use image analysis software to measure the primary root length of each seedling.
-
Count the number of emerged lateral roots for each seedling.
-
Calculate the lateral root density by dividing the number of lateral roots by the primary root length.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Mandatory Visualizations
Signaling Pathway of IAA-Glu in Auxin Homeostasis
Caption: Role of IAA-Glu in auxin homeostasis and signaling.
Experimental Workflow for Root Development Assay
Application Notes and Protocols for Analyzing Indole-3-Acetyl Glutamate Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of indole-3-acetyl glutamate (B1630785) (IAA-Glu) from biological samples using liquid chromatography-mass spectrometry (LC-MS). These guidelines are intended for researchers, scientists, and drug development professionals familiar with mass spectrometry techniques.
Introduction
Indole-3-acetyl glutamate is an amino acid conjugate of the plant hormone auxin (indole-3-acetic acid, IAA). The formation of IAA conjugates is a key mechanism for regulating auxin homeostasis in plants, impacting their growth and development. Accurate quantification of IAA-Glu is crucial for understanding these regulatory pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of such phytohormones.[1][2]
This document outlines the necessary steps, from sample preparation to data analysis, using widely available metabolomics software. While no software is exclusively designed for IAA-Glu analysis, general-purpose metabolomics platforms can be effectively configured for this purpose.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for accurate quantification. The following is a generalized protocol that should be optimized for specific biological matrices and instrumentation.
Sample Preparation
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest.
Materials:
-
Biological tissue (e.g., plant leaves, roots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater
-
Microcentrifuge tubes
-
Ice-cold extraction solvent (e.g., acetonitrile)
-
Internal standard (e.g., stable isotope-labeled IAA-Glu)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Protocol:
-
Sample Collection and Homogenization: Flash-freeze 50-100 mg of the biological tissue in liquid nitrogen to quench metabolic activity.[3] Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[3]
-
Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Protein Precipitation and Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulates.
-
Sample Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of IAA-Glu. These may require optimization based on the specific instrument and column used.
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for IAA and its conjugates due to the readily protonated nitrogen in the indole (B1671886) ring.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[4]
-
Precursor Ion (Q1): m/z 305.1 (corresponding to [M+H]⁺ for IAA-Glu)
-
Product Ion (Q3): m/z 130.1 (characteristic quinolinium ion fragment)[3]
-
Collision Energy: Optimize for the specific instrument to maximize the signal of the product ion.
Data Analysis Software
A variety of software packages can be used for the analysis of LC-MS data. These range from open-source platforms to vendor-specific commercial software.
Recommended Software:
-
Open-Source:
-
MZmine: A powerful open-source software for mass-spectrometry data processing.[5] It offers a wide range of features for peak detection, alignment, and quantification.
-
XCMS: A widely used R package and online tool for metabolomics data analysis, including peak detection, retention time correction, and statistical analysis.[1][6]
-
OpenMS: A comprehensive C++ library and set of tools for LC-MS data analysis, suitable for developing customized workflows.[7][8]
-
-
Web-Based:
-
Commercial:
-
Thermo Fisher Scientific Software: Offers a suite of software for their LC-MS instruments, simplifying data acquisition and analysis.[11]
-
Agilent MassHunter: Provides tools for feature extraction and statistical analysis of metabolomics data.[12]
-
Bruker MetaboScape: An all-in-one software solution for discovery metabolomics and lipidomics.[13]
-
Data Analysis Protocol (Using a General Metabolomics Platform)
The following is a generalized workflow for processing raw LC-MS data to obtain quantitative results for IAA-Glu.
-
Data Conversion (if necessary): Convert vendor-specific raw files to an open format like mzML or mzXML using a tool like msConvert from ProteoWizard.[5]
-
Peak Picking/Detection: The software identifies potential chromatographic peaks corresponding to ions within a specified m/z range.
-
Peak Alignment: Retention times are corrected across different samples to ensure that the same compound is being compared.
-
Quantification: The area under the curve for the IAA-Glu MRM transition (and the internal standard) is integrated for each sample.
-
Normalization: The peak area of IAA-Glu is normalized to the peak area of the internal standard to correct for variations in sample preparation and instrument response.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify significant differences in IAA-Glu levels between experimental groups.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of this compound (IAA-Glu)
| Sample Group | Replicate | IAA-Glu Peak Area | Internal Standard Peak Area | Normalized IAA-Glu Abundance |
| Control | 1 | 150,000 | 500,000 | 0.30 |
| Control | 2 | 165,000 | 510,000 | 0.32 |
| Control | 3 | 145,000 | 490,000 | 0.30 |
| Treatment A | 1 | 350,000 | 505,000 | 0.69 |
| Treatment A | 2 | 365,000 | 495,000 | 0.74 |
| Treatment A | 3 | 340,000 | 500,000 | 0.68 |
| Treatment B | 1 | 220,000 | 515,000 | 0.43 |
| Treatment B | 2 | 235,000 | 520,000 | 0.45 |
| Treatment B | 3 | 210,000 | 500,000 | 0.42 |
Visualizations
Diagrams can effectively illustrate complex workflows and biological pathways.
Caption: Experimental workflow for IAA-Glu analysis.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Request Rejected [bcf.technion.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. OpenMS and TOPP: Open Source Software for LC-MS Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. openms.de [openms.de]
- 9. MetaboAnalyst [metaboanalyst.ca]
- 10. How to Use MetaboAnalyst for Metabolomics Data Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. LC-MS Software | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. MS Software | Bruker [bruker.com]
Commercial Sources and Applications of Indole-3-Acetyl Glutamate for Research Professionals
Introduction
Indole-3-acetyl-L-glutamate (IAGlu) is a crucial molecule in the study of plant physiology and has potential applications in drug development. As an amino acid conjugate of the primary plant hormone auxin (indole-3-acetic acid, IAA), IAGlu is integral to the homeostatic regulation, transport, and storage of IAA within plants.[1] Understanding its metabolic pathway and quantification in various plant tissues is essential for research in plant growth and development. This document provides a comprehensive overview of commercial sources for IAGlu, detailed protocols for its analysis, and relevant quantitative data to support researchers, scientists, and drug development professionals.
Commercial Availability
Indole-3-acetyl-L-glutamate is available from several reputable chemical suppliers catering to the research community. These products are typically intended for laboratory research use only. For specific applications beyond research, it is advisable to contact the suppliers directly.
Table 1: Commercial Suppliers of Indole-3-Acetyl-L-Glutamate
| Supplier | Product Name | Purity/Grade | Available Quantities | Storage Conditions | Notes |
| --INVALID-LINK-- | Indole-3-acetyl-L-glutamic Acid | Not Specified | 1mg, 5mg, 10mg | -20°C | Intended for lab use only.[2] |
| --INVALID-LINK-- | Indole-3-acetyl glutamate (B1630785) (IAGlu) | Not Specified | Varies | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][3] | Also offers deuterium-labeled IAGlu (IAGlu-d4) for use as an internal standard in quantitative analysis.[4] |
| --INVALID-LINK-- | Indole-3-acetyl-L-glutamic acid | Not Specified | Varies | Not Specified | For pharmaceutical testing.[3] |
| --INVALID-LINK-- | Indole-3-acetyl-L-glutamic Acid | Not Specified | Varies | Not Specified | For research use only, not for human or veterinary use.[5] |
| --INVALID-LINK-- | Indole-3-acetyl-L-glutamic Acid | Highly Purified | Varies | -20°C | Store under inert atmosphere.[4] |
| --INVALID-LINK-- | Indole-3-acetyl-L-glutamic Acid | Not Specified | In Stock | Not Specified | |
| --INVALID-LINK-- | Indole-3-acetyl glutamate-d4 | Not Specified | Varies | Room temperature | Deuterium labeled IAGlu for research.[6] |
Quantitative Data
The concentration of this compound can vary depending on the plant species, tissue type, and developmental stage. The following table provides some reported concentrations of IAGlu and a related conjugate, indole-3-acetyl-aspartate (IAA-Asp), in different plant tissues.
Table 2: Representative Quantitative Data for IAA Conjugates in Plant Tissues
| Plant Species | Tissue | Compound | Concentration | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-glutamate (IAA-Glu) | 3.5 ± 1.6 ng/g Fresh Weight | [2] |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 ng/g Fresh Weight | [2] |
| Glycine max L. cv Hark | Seeds | Indole-3-acetylglutamate | 7.4 µmol/kg | [7] |
Experimental Protocols
The analysis of this compound and other IAA conjugates from plant tissues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol 1: Extraction and Purification of IAGlu from Plant Tissues for LC-MS/MS Analysis
This protocol is adapted from methodologies for the analysis of IAA conjugates.[2][8]
1. Sample Preparation: a. Harvest 50-200 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
2. Extraction: a. To the powdered tissue, add 1 mL of ice-cold 50 mM sodium phosphate (B84403) buffer (pH 7.0) containing 0.1% diethyldithiocarbamic acid sodium salt per 100 mg of tissue.[8] b. Add an appropriate amount of a stable isotope-labeled internal standard, such as this compound-d4 (IAGlu-d4), to each sample for accurate quantification. c. Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking. d. Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Purification: a. Use a C18 SPE cartridge. b. Conditioning: Pass 5 mL of 100% methanol (B129727) through the cartridge. c. Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid. d. Loading: Load the supernatant from the extraction step onto the SPE cartridge. e. Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities. f. Elution: Elute the retained IAA conjugates, including IAGlu, with 5 mL of 80% methanol containing 0.1% formic acid.[2]
4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid). c. Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Protocol 2: LC-MS/MS Analysis of IAGlu
This protocol provides a general framework for the LC-MS/MS analysis of IAGlu.[8][9]
1. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 100 Å, 50 mm length, 2.1 mm diameter, 1.7 µm particle size).[9]
-
Mobile Phase A: Deionized water with 0.1% acetic acid.[8]
-
Mobile Phase B: Methanol with 0.1% acetic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient:
-
0 min: 10% B
-
11.5 min: 60% B
-
11.75 min: 100% B
-
14.75 min: 100% B
-
15 min: 10% B[8]
-
-
Injection Volume: 1-10 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for indole (B1671886) compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize source conditions (e.g., capillary voltage, source temperature, desolvation temperature) and compound-specific parameters (e.g., precursor/product ion pairs, fragmentor voltage, collision energy) by infusing a standard solution of IAGlu.
Visualizations
Signaling Pathway
The formation of this compound is a key step in the regulation of auxin levels in plants. The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the conjugation of excess IAA to amino acids, such as glutamate, to form inactive storage or degradation products.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Indole-3-Acetylglutamate from Seeds of Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Indole-3-Acetyl Glutamate (IAA-Glu) from Leaf Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of indole-3-acetyl glutamate (B1630785) (IAA-Glu) from leaf tissue using liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of IAA-Glu quantification from leaf tissue?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of IAA-Glu from leaf tissue, these co-eluting compounds can include pigments, lipids, phenols, and other secondary metabolites. This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement), which ultimately impacts the accuracy, precision, and sensitivity of the quantification.[1][4]
Q2: How can I determine if my IAA-Glu analysis is being affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the analytical response of an IAA-Glu standard in a pure solvent is compared to the response of the same standard spiked into a blank leaf tissue extract (an extract known not to contain IAA-Glu) after the extraction process.[1][4] A significant difference in the response is indicative of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of an IAA-Glu standard is infused into the mass spectrometer after the analytical column. A blank leaf matrix extract is then injected. Any fluctuation in the baseline signal of the infused IAA-Glu at specific retention times indicates where co-eluting matrix components are causing ion suppression or enhancement.[1][5]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard (IAA-Glu standards prepared in a blank leaf extract). A significant difference between the slopes suggests the presence of matrix effects.[1]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized as follows:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before the analysis. Common and effective techniques include Solid-Phase Extraction (SPE) and liquid-liquid extraction.[6][7]
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) conditions, such as the gradient, mobile phase composition, or the type of column, can help to separate the elution of IAA-Glu from the interfering matrix components.[5]
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This can reduce the concentration of interfering compounds, though it may also impact the sensitivity of the assay if IAA-Glu concentrations are low.[8]
-
Use of Internal Standards: The most robust method to correct for variability in matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-IAA-Glu. The SIL-IS is expected to experience the same matrix effects as the analyte, allowing for accurate correction.[5]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Accuracy in IAA-Glu Quantification
-
Possible Cause: Significant and variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples.
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for IAA-Glu. This is the most effective method for correcting variability in matrix effects.
-
Optimize Sample Cleanup: Improve the sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds from plant extracts.[6][7]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[9]
-
Issue 2: Low Signal Intensity and Poor Sensitivity for IAA-Glu
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression.
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of IAA-Glu away from these suppression zones.
-
Enhance Sample Cleanup: Employ a more rigorous sample cleanup protocol. Polymeric mixed-mode SPE can be more effective than standard C18 SPE for removing a wider range of interferences.[6]
-
Dilute the Sample: Test a series of dilutions of the extract to find an optimal balance between reducing matrix effects and maintaining sufficient sensitivity for detection.[8]
-
Issue 3: Inconsistent Analyte Recovery
-
Possible Cause: Inefficient extraction or losses during sample preparation.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the extraction solvent is appropriate for IAA-Glu. A common choice is an acidic acetonitrile (B52724)/water or methanol (B129727)/water mixture.
-
Evaluate Extraction Time and Temperature: Investigate if longer extraction times or different temperatures improve recovery. However, be mindful of potential degradation.
-
Use a Labeled Internal Standard: Add a stable isotope-labeled internal standard at the very beginning of the sample preparation process to accurately track and correct for recovery losses.
-
Assess SPE Protocol: Ensure the SPE cartridge is conditioned and equilibrated properly. Check that the wash and elution solvents are of the correct composition and volume to retain and then elute IAA-Glu effectively.[7]
-
Quantitative Data Summary
The concentration of IAA-Glu and related conjugates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative quantitative data for IAA amino acid conjugates in Arabidopsis thaliana and other plants.
| Plant Species | Tissue | Compound | Concentration (ng/g Fresh Weight) | Reference(s) |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-glutamate (IAA-Glu) | 3.5 ± 1.6 | [7][10][11] |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 | [7][10][11] |
| Cucumis sativus (Cucumber) | 1-week-old shoots | Indole-3-acetyl-glutamate (IAA-Glu) | 129 | [12] |
| Glycine max (Soybean) | Seeds | Indole-3-acetyl-glutamate (IAA-Glu) | ~2434 (7.4 µmol/kg) | [13] |
Experimental Protocols
Protocol 1: Extraction and Purification of IAA-Glu from Leaf Tissue
This protocol outlines the key steps for the extraction and purification of IAA-Glu from plant leaf tissues for subsequent LC-MS/MS analysis.[7][10]
-
Sample Collection and Homogenization:
-
Extraction:
-
To the powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 60% 2-propanol with 2.5 mM diethyldithiocarbamic acid).[10]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Glu) to each sample to correct for analyte loss and matrix effects.[2][7]
-
Vortex the mixture thoroughly and incubate at 4°C for 1-2 hours with gentle shaking.[2][7]
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C and carefully collect the supernatant.[7]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol through it.[7]
-
Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.[7]
-
Loading: Load the supernatant from the extraction step onto the SPE cartridge.[7]
-
Washing: Wash the cartridge with 5 mL of water with 0.1% formic acid to remove polar impurities.[7]
-
Elution: Elute the retained auxins, including IAA-Glu, with 5 mL of 80% acetonitrile with 1% acetic acid.[1]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
-
Reconstitution and Analysis:
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A: A standard solution of IAA-Glu in the initial mobile phase at a known concentration.
-
Set B: A blank leaf matrix extract (prepared using the same protocol as the samples but from a source known to be free of IAA-Glu) spiked with the IAA-Glu standard to the same final concentration as Set A.
-
Set C (for Recovery): A blank leaf matrix spiked with the IAA-Glu standard before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.
-
Visualizations
Caption: Workflow for IAA-Glu extraction and purification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Indole-3-Acetylglutamate from Seeds of Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Indole-3-Acetyl Glutamate (IAGlu) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-3-acetyl glutamate (B1630785) (IAGlu). The information provided is designed to address common challenges encountered during sample storage to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Indole-3-Acetyl Glutamate (IAGlu) during sample storage?
A1: The stability of IAGlu can be compromised by several factors, similar to other indole-containing molecules. These include:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1] For optimal stability, samples should be kept frozen.
-
pH: Extreme pH conditions, both acidic and basic, can lead to the hydrolysis of the amide bond connecting indole-3-acetic acid (IAA) and glutamic acid.[1] The ideal pH for the stability of similar indole (B1671886) compounds is in the range of 6-7.[1]
-
Light Exposure: Indole derivatives are known to be susceptible to photodegradation.[1] It is crucial to protect samples from light at all stages of handling and storage.
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and the presence of certain metal ions.
-
Enzymatic Activity: Biological samples may contain enzymes, such as amidohydrolases, that can metabolize IAGlu. Prompt processing of samples and/or the use of enzyme inhibitors is advisable.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of analytes in solution and should be avoided.[1] It is recommended to aliquot samples into single-use vials.
Q2: What are the recommended storage conditions for IAGlu analytical standards and biological samples?
A2: For optimal stability, IAGlu analytical standards and biological samples should be stored under the following conditions:
-
Long-term Storage: Store at -80°C. Under these conditions, analytical standards of a similar compound, Indole-3-acetylglycine (IAG), are reported to be stable for up to 2 years.[1]
-
Short-term Storage: Storage at -20°C is suitable for shorter periods, with analytical standards of IAG being stable for up to 1 year.[1]
Q3: I am observing lower than expected concentrations of IAGlu in my stored samples. What are the potential causes?
A3: Lower than expected IAGlu concentrations can result from degradation during sample collection, processing, or storage.[1] Consider the following troubleshooting steps:
-
Review your collection and processing workflow: Were the samples immediately processed or frozen after collection? Delays at room temperature can lead to enzymatic degradation.
-
Check storage conditions: Confirm that storage temperatures have been consistently maintained at -20°C or -80°C. Ensure that samples were protected from light.
-
Evaluate for freeze-thaw cycles: If samples were not aliquoted, repeated freezing and thawing could have led to degradation. Implement a single-use aliquot strategy for future studies.[1]
-
Assess sample pH: If possible, measure the pH of a representative sample to ensure it is within the optimal range of 6-7.
Q4: What are the expected degradation products of IAGlu?
A4: The primary degradation pathway for IAGlu under hydrolytic conditions (acidic or basic) is the cleavage of the amide bond, resulting in the formation of indole-3-acetic acid (IAA) and glutamic acid.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing IAGlu concentrations in stored samples over time. | Improper storage conditions (temperature too high, exposure to light). | - Confirm storage temperatures are consistently maintained at -20°C or -80°C.- Ensure all sample vials are amber-colored or wrapped in foil to protect from light.[1] |
| Repeated freeze-thaw cycles. | - Implement a single-use aliquot strategy for stored samples to avoid repeated freezing and thawing.[1] | |
| High variability between replicate samples. | Inconsistent sample handling and processing. | - Standardize the entire workflow from sample collection to analysis.- Ensure all samples are treated identically and processed promptly. |
| Partial degradation of some aliquots. | - Review aliquotting and storage procedures to ensure uniformity. | |
| Appearance of unexpected peaks in chromatograms. | Degradation of IAGlu. | - Analyze for the presence of indole-3-acetic acid (IAA) and glutamic acid, the expected hydrolysis products. |
| Contamination. | - Review sample collection and processing procedures to identify potential sources of contamination. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in biological matrices, the following tables provide stability data for the analytical standard of the closely related compound Indole-3-acetylglycine (IAG) and a qualitative summary of expected stability for IAGlu under various conditions.
Table 1: Storage Stability of Indole-3-acetylglycine (IAG) Analytical Standard
| Storage Temperature | Duration | Analyte Stability |
| -80°C | Up to 2 years | Stable[1] |
| -20°C | Up to 1 year | Stable[1] |
Table 2: Inferred Stability of this compound (IAGlu) Under Various Conditions (Based on Data for Indole Derivatives)
| Condition | Parameter | Effect on Stability | Recommendation |
| pH | Acidic (<6) or Basic (>8) | Potential for hydrolysis of the amide bond.[1] | Maintain pH between 6 and 7 during extraction and in the final sample solution.[1] |
| Light | Exposure to UV or ambient light | Prone to photodegradation.[1] | Handle samples in low light and store in amber vials or foil-wrapped tubes.[1] |
| Temperature | Room Temperature | Increased rate of degradation.[1] | Keep samples on ice during processing and store frozen.[1] |
| Freeze-Thaw Cycles | Multiple cycles | Potential for analyte degradation.[1] | Aliquot samples to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Stability Testing of IAGlu in Human Plasma
This protocol outlines a general procedure for assessing the stability of IAGlu in a biological matrix like human plasma.
1. Materials:
-
This compound (IAGlu) analytical standard
-
Stable isotope-labeled IAGlu (IAGlu-d5) as an internal standard (IS)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of IAGlu in methanol.
-
Prepare a 1 mg/mL stock solution of IAGlu-d5 in methanol.
-
From the stock solutions, prepare working solutions of IAGlu and IAGlu-d5 at appropriate concentrations by serial dilution with 50% methanol.
3. Sample Preparation for Stability Assessment:
-
Spike human plasma with IAGlu to a final concentration of, for example, 100 ng/mL.
-
Aliquot the spiked plasma into microcentrifuge tubes for each time point and storage condition to be tested.
4. Storage Conditions and Time Points:
-
Room Temperature (approx. 25°C): 0, 2, 4, 8, and 24 hours.
-
Refrigerated (4°C): 0, 24, 48, and 72 hours.
-
Frozen (-20°C): 0, 1, 2, and 4 weeks.
-
Frozen (-80°C): 0, 1, 3, and 6 months.
-
Freeze-Thaw Stability: Analyze after 1, 3, and 5 freeze-thaw cycles (-80°C to room temperature).
5. Sample Extraction (Protein Precipitation):
-
At each time point, thaw the respective sample aliquots on ice.
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., IAGlu-d5 at 50 ng/mL).[2]
-
Vortex the mixture vigorously for 30 seconds.[2]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new microcentrifuge tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[2]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C.[2]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[2]
6. LC-MS/MS Analysis:
-
LC Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate IAGlu from potential interferences.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for IAGlu and its internal standard.
7. Data Analysis:
-
Calculate the peak area ratio of IAGlu to the internal standard for each sample.
-
Compare the mean peak area ratio of the test samples at each time point and condition to the mean peak area ratio of the time-zero samples.
-
The stability is often expressed as the percentage of the initial concentration remaining.
Visualizations
References
troubleshooting low recovery of indole-3-acetyl glutamate during extraction
Welcome to the technical support center for the extraction of indole-3-acetyl glutamate (B1630785) (IA-Glu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome challenges related to low IA-Glu recovery.
Frequently Asked Questions (FAQs)
Q1: What is indole-3-acetyl glutamate (IA-Glu) and why is its accurate measurement important?
This compound (IA-Glu) is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA). The conjugation of IAA to amino acids is a critical mechanism for regulating auxin homeostasis in plants. These conjugates can act as storage forms that can be hydrolyzed back to free IAA or be targeted for degradation.[1][2] Accurate quantification of IA-Glu is essential for understanding plant growth, development, and signaling pathways, with applications in both agriculture and drug development.[1][2]
Q2: What are the primary factors that can lead to low recovery of IA-Glu during extraction?
Low recovery of IA-Glu can be attributed to several factors, primarily related to its chemical instability and the complexity of biological matrices. Key factors include:
-
Degradation during sample handling and extraction: IA-Glu, like other indole (B1671886) derivatives, is susceptible to degradation from exposure to light, extreme pH conditions, and high temperatures.[3]
-
Enzymatic activity: Biological samples may contain enzymes that can metabolize IA-Glu.[3]
-
Inefficient extraction: The choice of extraction solvent and pH are critical for achieving high recovery.
-
Losses during sample cleanup: Suboptimal solid-phase extraction (SPE) procedures can lead to significant loss of the analyte.
-
Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can lead to the degradation of analytes in solution.[3]
Q3: What are the recommended storage conditions for samples and extracts containing IA-Glu?
To prevent degradation, tissues should be frozen immediately in liquid nitrogen after collection and stored at -80°C.[1][4] Extracts should also be stored at low temperatures, with -20°C suitable for short-term storage and -80°C recommended for long-term storage to minimize degradation.[3][5] It is also crucial to protect samples from light at all stages of extraction and storage by using amber-colored labware or working under low light conditions.[3]
Troubleshooting Guide: Low IA-Glu Recovery
This guide addresses common issues encountered during the extraction of IA-Glu and provides potential solutions.
Issue 1: Low or no IA-Glu detected in freshly processed samples.
| Potential Cause | Recommended Solution |
| Incomplete cell lysis and homogenization | Incomplete disruption of the tissue will lead to poor extraction yields. Ensure thorough homogenization of the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[1][4] |
| Degradation during extraction | Indole compounds are sensitive to light, heat, and extreme pH. Work under low light conditions, use amber-colored vials, and keep samples on ice throughout the extraction process.[3] Ensure extraction buffers are within a neutral pH range (6-7) to prevent hydrolysis of the amide bond.[3] |
| Inappropriate extraction solvent | The polarity of the extraction solvent is crucial. A common choice is 80% methanol (B129727) or 80% acetone.[4] For liquid-liquid extraction, ethyl acetate (B1210297) can be used after acidifying the sample.[4] |
| Incorrect pH during extraction | IA-Glu is an acidic molecule. Acidifying the sample to a pH of 2.5-3.0 protonates the carboxylic acid group, which increases its solubility in organic solvents and improves retention on non-polar solid-phase extraction (SPE) sorbents.[4] |
Issue 2: Inconsistent recovery across different samples.
| Potential Cause | Recommended Solution |
| Variability in sample handling | Ensure uniform and consistent sample handling procedures for all samples. This includes precise weighing of tissue and consistent timing for each extraction step. |
| Inhomogeneous samples | Ensure tissue samples are ground to a fine, homogenous powder to ensure representative subsampling for extraction.[4] |
| Inconsistent pH adjustment | Verify that the pH of each sample extract is consistently adjusted before proceeding with solid-phase extraction (SPE).[4] |
| Matrix effects in LC-MS/MS analysis | Plant extracts are complex and can cause ion suppression or enhancement in the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and analyte loss during sample preparation.[1] |
Issue 3: Significant loss of IA-Glu during the Solid-Phase Extraction (SPE) cleanup step.
| Potential Cause | Recommended Solution |
| Improper SPE cartridge conditioning | Always condition the C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or an acidified aqueous solution.[1][2] |
| Sample loading issues | Ensure the sample is loaded onto the cartridge at an appropriate flow rate (e.g., 1-2 mL/min) to allow for proper binding of the analyte to the sorbent.[2] Do not let the cartridge run dry before loading the sample.[2] |
| Incorrect wash solvent | The wash step is critical for removing polar impurities without eluting the target analyte. A common wash solution is 5% methanol in water.[4] Using a wash solvent with too high an organic content can lead to premature elution of IA-Glu. |
| Inefficient elution | Use a sufficiently strong solvent to elute IA-Glu from the SPE cartridge. Methanol or 80% methanol containing 0.1% formic acid are common elution solvents.[1][4] Ensure the elution volume is adequate to recover the entire analyte. |
Data Presentation: Solvent and pH Effects on Recovery
The recovery of indole compounds is highly dependent on the extraction solvent and pH. While specific data for IA-Glu is limited, the following table summarizes recovery data for the closely related compound, indole-3-acetic acid (IAA), and its conjugates, which can serve as a guide for optimizing IA-Glu extraction.[4]
| Parameter | Condition | Expected Recovery of IAA/Conjugates (%) | Potential Issues with IA-Glu |
| Extraction Solvent | 80% Acetone | ~90% | Incomplete extraction of more polar conjugates. |
| 80% Methanol | 85-95% | Co-extraction of interfering compounds.[4] | |
| Ethyl Acetate (after acidification) | 80-90% | Requires strict pH control for efficiency.[4] | |
| Extraction pH | pH 2.5 - 3.0 | >90% (with appropriate solvent) | Potential for degradation of acid-labile conjugates.[4] |
| pH 7.0 (Neutral) | <50% (with non-polar solvents) | Poor partitioning into organic solvents.[4] | |
| Purification | C18 SPE | 89-94% | Co-elution of similar compounds.[4] |
| PVPP | Effective for preliminary cleanup | May require further purification steps.[4] |
Experimental Protocols
Protocol 1: Extraction of IA-Glu from Plant Tissue
This protocol outlines the key steps for the extraction and purification of IA-Glu from plant tissues for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Sample Collection and Homogenization:
-
Extraction:
-
To the powdered tissue, add a pre-chilled extraction buffer (e.g., 80% methanol in water) at a ratio of 1 mL per 100 mg of tissue.[1]
-
Add a known amount of a stable isotope-labeled internal standard to each sample to correct for analyte loss.[1]
-
Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking.[1]
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant.[1]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol through it.[1]
-
Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.[1]
-
Loading: Load the supernatant from the extraction step onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 5 mL of water with 0.1% formic acid to remove polar impurities.[1]
-
Elution: Elute the retained auxins, including IA-Glu, with 5 mL of 80% methanol containing 0.1% formic acid.[1]
-
-
Sample Concentration and Reconstitution:
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of Indole-3-acetyl-glutamate from plant samples.
IAA Metabolism Pathway
Caption: Simplified metabolic pathway of IAA conjugation in plants.
References
Technical Support Center: Optimization of Chromatography for Separating Indole-3-Acetyl Glutamate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of indole-3-acetyl glutamate (B1630785) (IAA-Glu) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the separation of indole-3-acetyl glutamate isomers.
Q1: I am not seeing any separation between my L- and D-indole-3-acetyl glutamate isomers. What should I do?
A1: The separation of enantiomers like L- and D-indole-3-acetyl glutamate requires a chiral stationary phase (CSP). Standard achiral columns, such as a C18, will not resolve these isomers.
-
Solution:
-
Select an appropriate chiral column. Crown-ether and cyclodextrin-based columns are effective for separating amino acid enantiomers and their derivatives.[1][2] Consider columns like ChiroSil® SCA(-) or CHIROBIOTIC™ series for this purpose.[1][2]
-
Optimize the mobile phase. For crown-ether columns, a mobile phase of methanol (B129727)/water with a small amount of a strong acid like perchloric acid is often used.[1] For cyclodextrin-based columns, polar organic or reversed-phase conditions may be applicable.[2]
-
Consider derivatization. An alternative approach is to derivatize the isomers with a chiral derivatizing agent to form diastereomers.[3] These diastereomers can then be separated on a standard achiral column (e.g., C18).[3]
-
Q2: My peak shape is poor (fronting, tailing, or split peaks). How can I improve it?
A2: Poor peak shape can be caused by several factors, including column issues, inappropriate sample solvent, or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Check the sample solvent. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[4] Injecting in a stronger solvent can lead to peak distortion.
-
Adjust mobile phase pH. Since this compound is acidic, the pH of the mobile phase can significantly impact peak shape.[4] Adjusting the concentration of the acid modifier (e.g., formic acid, acetic acid) can improve peak symmetry.
-
Increase column temperature. Raising the column temperature (e.g., to 40-50 °C) can reduce mobile phase viscosity and improve peak shape.[4]
-
Column health. If the problem persists, your column may be contaminated or degraded. Try flushing the column with a strong solvent. If that fails, replacing the column may be necessary.[4]
-
Q3: I am observing co-elution of this compound with other IAA-amino acid conjugates. How can I resolve them?
A3: Co-elution with other structurally similar auxin conjugates like IAA-Aspartate or IAA-Alanine is a common challenge due to their similar polarities.[4]
-
Optimization Strategies:
-
Modify the mobile phase gradient. A slower, shallower gradient will increase the separation time between peaks and often improves resolution.[4] Introducing an isocratic hold at a mobile phase composition just before the elution of the target analytes can also be effective.[4]
-
Change the organic solvent. Switching from methanol to acetonitrile, or vice versa, will alter the selectivity of the separation and can resolve co-eluting peaks.[4]
-
Adjust the mobile phase pH. Small changes in the pH of the aqueous mobile phase can alter the retention times of acidic analytes like IAA conjugates differently, potentially leading to their separation.[4]
-
Q4: My signal intensity is low when using LC-MS/MS. What are the potential causes and solutions?
A4: Low signal intensity can stem from issues with sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Troubleshooting Guide:
-
Sample Preparation: Indolic compounds can be susceptible to oxidation.[4] Ensure proper sample handling and consider using antioxidants during extraction. Inefficient solid-phase extraction (SPE) can also lead to low recovery.
-
Mass Spectrometer Optimization: Optimize electrospray ionization (ESI) source parameters such as nebulizer pressure, drying gas flow and temperature, and capillary voltage.[5] Work in negative ion mode, as [M-H]⁻ is a common adduct for these compounds.[6] Develop and optimize Multiple Reaction Monitoring (MRM) transitions for your specific analytes.[5]
-
Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and compatible with MS detection. Formic acid or acetic acid are common choices. Non-volatile buffers should be avoided.
-
Experimental Protocols
Protocol 1: Chiral Separation of Indole-3-Acetyl-L-Glutamate and Indole-3-Acetyl-D-Glutamate
This protocol provides a starting point for the chiral separation of IAA-Glu isomers based on methods for similar compounds.[1]
-
Chromatographic System: HPLC or UHPLC system.
-
Column: ChiroSil® SCA(-) chiral column (15 cm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm or mass spectrometry.
-
Injection Volume: 5-10 µL.
Protocol 2: General Separation of IAA Conjugates using Reversed-Phase LC-MS/MS
This protocol is adapted from methods for the analysis of various IAA metabolites and can be used for separating IAA-Glu from other conjugates.[5]
-
Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer.
-
Column: Kinetex C18 100Å (50 mm x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: Deionized water with 0.1% acetic acid.[5]
-
Mobile Phase B: Methanol with 0.1% acetic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Gradient Program:
-
0 min – 10% B
-
11.5 min – 60% B
-
11.75 min – 100% B
-
14.75 min – 100% B
-
15 min – 10% B
-
-
Injection Volume: 10 µL.[5]
-
MS Detection: ESI in negative ion mode with optimized MRM transitions.
Data Presentation
Table 1: Example Chromatographic Conditions for Separation of IAA Conjugates and Amino Acid Enantiomers
| Parameter | Method 1: IAA Conjugate Separation[5] | Method 2: Chiral Amino Acid Separation[1] | Method 3: Chiral Acetyl-Glutamine Separation[6] |
| Column | Kinetex C18 (50 x 2.1 mm, 1.7 µm) | ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Acetic Acid | 16% Water + 5 mM HClO₄ | n-Hexane + 0.1% Acetic Acid |
| Mobile Phase B | Methanol + 0.1% Acetic Acid | 84% Methanol | Ethanol |
| Gradient/Isocratic | Gradient | Isocratic | Isocratic (75:25 A:B) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min (estimated) | 0.6 mL/min |
| Temperature | 40 °C | Not specified | Not specified |
| Detection | ESI-MS/MS | UV | ESI-MS |
Visualizations
Caption: Experimental workflow for the analysis of IAA-Glu isomers.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ionization Efficiency of Indole-3-Acetyl Glutamate in ESI-MS
Welcome to the technical support center for the analysis of Indole-3-Acetyl Glutamate (B1630785) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve maximum ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Indole-3-Acetyl Glutamate?
A1: this compound possesses both a nitrogen in the indole (B1671886) ring that can be protonated and carboxylic acid groups that can be deprotonated. Therefore, it can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[1] While positive ion mode is common for compounds with basic nitrogens, the optimal mode can be matrix-dependent and should be experimentally determined for your specific sample and mobile phase conditions.[1]
Q2: How does the mobile phase composition affect the ionization of this compound?
A2: The mobile phase composition is critical for efficient ionization. For positive ion mode, the addition of an acidic modifier like formic or acetic acid can significantly enhance protonation, leading to a stronger [M+H]⁺ signal.[1] Formic acid is often preferred due to its higher volatility.[1] For negative ion mode, a basic additive may be beneficial. The use of high-purity, LC-MS grade solvents is crucial to prevent the formation of adducts that can suppress the analyte signal.[1]
Q3: What are the expected m/z values for the precursor ions of this compound?
A3: Based on its chemical formula (C₁₅H₁₆N₂O₅), the expected monoisotopic mass is 304.1059 u. Therefore, you should look for the following precursor ions:
-
Positive Ion Mode ([M+H]⁺): m/z 305.1132
-
Negative Ion Mode ([M-H]⁻): m/z 303.0986
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Ionization Efficiency
This is a common challenge that can be addressed by systematically optimizing several experimental parameters.
Solution Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Acidic Modifiers: For positive ion mode, add a small percentage of formic acid (typically starting at 0.1%) to the mobile phase to enhance protonation.[1]
-
Ammonium (B1175870) Salts: Ammonium acetate (B1210297) or ammonium formate (B1220265) can also be used to improve peak shape and create a stable spray.[1]
-
Solvent Purity: Always use high-purity, LC-MS grade solvents to minimize adduct formation and signal suppression.[1]
-
-
Adjust ESI Source Parameters: A systematic optimization of source parameters is crucial.
-
Capillary Voltage: This affects the electric field at the ESI needle tip. A typical starting range for small molecules is 3.0-4.0 kV.[1]
-
Cone (or Fragmentor) Voltage: This voltage influences ion transfer and can induce in-source fragmentation. A balance is needed to maximize the parent ion without excessive fragmentation.[1]
-
Gas Flows and Temperatures: Nebulizing and drying gas (usually nitrogen) flow rates and temperatures are key for desolvation.[1] Inefficient desolvation can lead to solvent adducts and reduced signal.[1]
-
-
Evaluate Ionization Polarity: Test both positive and negative ion modes to determine which provides a better signal for your specific sample matrix and conditions.[1]
-
Assess Sample Preparation:
-
Verify Instrument Stability:
Issue 2: Inconsistent Signal Intensity Between Injections
Possible Causes and Solutions:
| Possible Cause | Solution |
| Fluctuations in mobile phase pH | Prepare fresh mobile phase for each analytical run and ensure thorough mixing.[2] |
| Inconsistent mixing of mobile phase gradients | Check the performance of the LC pump and mixer. |
| Contaminated mass spectrometer or ESI source | Regularly clean the ESI source components (capillary, cone, etc.).[1] |
| Instrument instability | Perform system suitability tests before running a batch of samples to ensure optimal performance.[1] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mismatch between sample solvent and mobile phase | Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.[2] |
| Secondary interactions with the stationary phase | Ensure the mobile phase pH is appropriate for the analyte and stationary phase. The addition of mobile phase additives like ammonium acetate or formate can sometimes improve peak shape.[1][2] |
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting ESI Source Parameters
The following table provides a starting point for optimizing ESI source parameters for indole-containing compounds. These may need to be adjusted for your specific instrument and sample.
| Parameter | Typical Starting Value/Range |
| Capillary Voltage | 3.0 - 4.0 kV (Positive Mode)[1][3] |
| Cone/Fragmentor Voltage | 10 - 40 V (Requires optimization)[4] |
| Source Temperature | 120 °C[4] |
| Desolvation Temperature | 350 °C[4] |
| Cone Gas Flow | 40 L/h[4] |
| Desolvation Gas Flow | 400 L/h[4] |
| Nebulizer Gas Pressure | 20 - 60 psi[3] |
Experimental Protocol: Optimization of Formic Acid Concentration
This protocol describes how to determine the optimal concentration of formic acid in the mobile phase to maximize the signal intensity of this compound in positive ion mode.
Workflow Diagram:
Caption: Protocol for optimizing formic acid concentration.
Methodology:
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[1]
-
Set up Mobile Phases: Prepare a series of mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).[1]
-
Infuse or Inject: Infuse the standard solution directly into the mass spectrometer or perform flow injections using each of the prepared mobile phases.[1]
-
Monitor Signal: Monitor the signal intensity of the [M+H]⁺ ion for this compound.
-
Plot Data: Plot the measured signal intensity against the formic acid concentration.
-
Determine Optimum: The concentration that yields the highest signal intensity is the optimum for your experimental conditions.
This systematic approach can be adapted to optimize other parameters such as cone voltage and gas flow rates to further enhance the ionization efficiency of this compound.
References
protocol for validating an analytical method for indole-3-acetyl glutamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating an analytical method for Indole-3-Acetyl Glutamate (B1630785) (IAA-Glu). It includes a detailed experimental protocol, troubleshooting advice, and a summary of typical validation parameters.
Frequently Asked Questions (FAQs)
Q1: What is Indole-3-Acetyl Glutamate (IAA-Glu) and why is its quantification important?
A1: this compound is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA), also known as auxin. In plants, the conjugation of IAA to amino acids is a critical mechanism for regulating auxin homeostasis, which influences plant growth and development.[1] These conjugates can act as storage forms or be targeted for degradation.[2] Accurate quantification of IAA-Glu is essential for understanding plant physiology, hormone metabolism, and for agricultural or drug development applications targeting auxin pathways.
Q2: What is the most common analytical technique for quantifying IAA-Glu?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying IAA-Glu and other auxin conjugates.[3] This technique offers high sensitivity and specificity, allowing for the detection of low concentrations in complex biological matrices like plant tissues.[3]
Q3: What are the key parameters for validating an analytical method for IAA-Glu according to regulatory standards?
A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key parameters, based on the internationally recognized ICH Q2(R1) guidelines, include: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[4]
Q4: What are the major challenges when analyzing IAA-Glu in biological samples?
A4: The primary challenges are matrix effects and the stability of the analyte.[5]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plant tissue) can interfere with the ionization of IAA-Glu in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact accuracy and reproducibility.
-
Analyte Stability: Indole compounds can be sensitive to light, extreme pH, and high temperatures, potentially degrading during sample extraction and storage.[6]
Q5: How can I minimize matrix effects in my analysis?
A5: Several strategies can be employed to mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standard: The most robust method is to use a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Glu). This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.
-
Chromatographic Separation: Optimize the LC method to separate IAA-Glu from matrix components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for IAA-Glu | 1. Degradation during Extraction: Exposure to light, improper pH, or high temperature. 2. Poor Extraction Efficiency: The chosen solvent is not optimal for IAA-Glu. 3. Severe Ion Suppression: High concentration of co-eluting matrix components. 4. Incorrect MS/MS Parameters: The multiple reaction monitoring (MRM) transition is not optimized. | 1. Control Conditions: Work under low light (use amber vials), maintain extraction buffers at a neutral pH (around 7.0), and keep samples on ice.[6] 2. Optimize Extraction: Test different extraction solvents (e.g., 80% methanol, isopropanol/imidazole buffer). 3. Improve Cleanup/Dilute: Implement or optimize an SPE cleanup step. Dilute the final extract. 4. Optimize MRM: Infuse a standard solution of IAA-Glu to confirm the precursor ion and identify the most abundant, stable fragment ion for the MRM transition. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Solvent Mismatch: The sample is dissolved in a solvent stronger than the initial mobile phase. 3. Column Contamination: Buildup of matrix components on the analytical column. | 1. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 2. Match Solvents: Reconstitute the final extract in a solvent that matches or is weaker than the initial mobile phase (e.g., 10-20% acetonitrile (B52724)/methanol in water). 3. Clean or Replace Column: Flush the column with a strong solvent wash. If performance doesn't improve, replace the guard column or the analytical column. |
| Inconsistent Retention Times | 1. Mobile Phase Issues: Improperly prepared mobile phase or evaporation of the organic component. 2. LC Pump Problems: Air bubbles in the pump or fluctuating flow rate. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. 2. Maintain LC System: Purge the pump to remove air bubbles and perform regular preventative maintenance. 3. Ensure Equilibration: Allow sufficient time for the column to re-equilibrate to initial conditions before each injection (typically 5-10 column volumes). |
| High Variability Between Replicates (%RSD) | 1. Inconsistent Sample Preparation: Variation in extraction or cleanup steps between samples. 2. Matrix Effects: Variable ion suppression/enhancement between different samples. 3. Analyte Instability: Degradation occurring after extraction. | 1. Standardize Protocol: Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can help. 2. Use Internal Standard: Incorporate a stable isotope-labeled internal standard at the very beginning of the extraction process. 3. Analyze Promptly: Analyze samples immediately after preparation or store them at -80°C in amber vials. Avoid repeated freeze-thaw cycles. |
Summary of Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of IAA-Glu.
Disclaimer: The values presented below are representative targets based on typical performance for auxin conjugate analysis and ICH guidelines.[3][4] Actual results may vary and must be established for each specific method and laboratory.
| Parameter | Method | Acceptance Criteria | Typical Performance |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with related compounds. | No significant interfering peaks at the retention time of the analyte. | Peak response in blank matrix <20% of the LLOQ. |
| Linearity | Analyze calibration standards at 5-8 different concentrations. | Coefficient of determination (R²) ≥ 0.99. | R² > 0.995 |
| Range | Confirmed by linearity, accuracy, and precision data. | Interval providing acceptable linearity, accuracy, and precision. | 1 - 1000 ng/mL |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (n≥3). | Mean recovery within 80-120% of the nominal value. | 90 - 110% |
| Precision (Repeatability & Intermediate) | Analyze QC samples at low, medium, and high concentrations (n≥5). | Relative Standard Deviation (%RSD) ≤ 15%. | %RSD < 10% |
| Limit of Quantitation (LOQ) | Lowest concentration on the calibration curve meeting accuracy and precision criteria. | Analyte response is at least 10 times the response of the blank. %RSD ≤ 20%. | 0.5 - 1.0 ng/mL |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N). | S/N ratio ≥ 3. | 0.1 - 0.5 ng/mL |
Experimental Protocol: Method Validation
This protocol outlines the steps to validate an analytical method for IAA-Glu in a plant tissue matrix using LC-MS/MS.
1. Materials and Reagents
-
This compound analytical standard
-
Stable Isotope-Labeled this compound (e.g., ¹³C₆-IAA-Glu) as internal standard (IS)
-
LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid)
-
Control matrix (plant tissue known to be free of the analyte, or a representative batch)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of IAA-Glu and the IS in methanol.
-
Perform serial dilutions to prepare working solutions for calibration standards and quality control (QC) samples.
3. Sample Preparation Workflow
-
Homogenization: Weigh ~100 mg of frozen plant tissue. Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol) containing the IS. Homogenize using a bead beater or mortar and pestle.
-
Extraction: Incubate at 4°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
SPE Purification:
-
Condition a C18 SPE cartridge with methanol, then equilibrate with water.
-
Load the supernatant.
-
Wash with water to remove polar impurities.
-
Elute the analyte with 80% methanol.
-
-
Dry & Reconstitute: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both IAA-Glu and its IS.
5. Validation Experiments
-
Specificity: Analyze blank matrix samples to check for interferences.
-
Linearity and Range: Prepare a calibration curve by spiking blank matrix extract with known concentrations of IAA-Glu. Analyze in triplicate.
-
Accuracy and Precision: Prepare QC samples in blank matrix at three concentrations (low, medium, high). Analyze five replicates of each QC level on three separate days to determine intra-day and inter-day accuracy (% recovery) and precision (%RSD).
-
LOD and LOQ: Determine the LOD based on a signal-to-noise ratio of 3:1. The LOQ is the lowest standard on the calibration curve that can be measured with acceptable accuracy and precision (%RSD ≤ 20%).
-
Matrix Effect Assessment: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution at the same concentration.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
-
Stability: Evaluate the stability of IAA-Glu in the matrix under various conditions: short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles.
Visualizations
Caption: Metabolic pathway of IAA conjugation to amino acids.
Caption: Logical workflow for analytical method validation.
References
- 1. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Statistical Analysis of Indole-3-Acetyl Glutamate (I3AG) Quantification Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the statistical analysis of Indole-3-Acetyl Glutamate (I3AG) quantification data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (I3AG)?
A1: The primary challenges in quantifying I3AG stem from its low endogenous concentrations in biological samples, typically in the nanogram per gram of fresh weight range.[1][2] This necessitates highly sensitive analytical methods. Additionally, the complexity of the biological matrix can lead to significant interference from other compounds, making accurate quantification difficult.[1][3] The chemical nature of indolic compounds also makes them susceptible to degradation during sample preparation.[1]
Q2: Which analytical technique is most suitable for I3AG quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of I3AG and other auxin metabolites.[4][5] This method offers high sensitivity and selectivity, which are crucial for detecting low-abundance analytes in complex mixtures.[3] High-resolution mass spectrometry (HRMS) can provide even greater specificity by enabling accurate mass measurements.[5]
Q3: What are the critical steps in the experimental protocol for I3AG quantification?
A3: A robust protocol for I3AG quantification involves several critical steps:
-
Sample Preparation: Rapid freezing of tissue in liquid nitrogen is essential to quench metabolic activity.
-
Extraction: Homogenization in a suitable solvent, often an acidified acetone (B3395972) or methanol (B129727) solution, is required to extract the analytes.[5]
-
Purification: Solid-phase extraction (SPE) is commonly used to remove interfering substances from the extract.[5][6]
-
LC-MS/MS Analysis: Chromatographic separation is optimized to resolve I3AG from other isomers and related compounds, followed by sensitive detection using mass spectrometry.[7]
-
Data Analysis: This involves peak integration, calibration, and statistical analysis to determine the concentration of I3AG.
Q4: What statistical methods are appropriate for analyzing I3AG quantification data?
A4: The choice of statistical method depends on the experimental design. For comparing two groups, a Student's t-test is often sufficient. For multiple group comparisons, Analysis of Variance (ANOVA) followed by post-hoc tests is appropriate.[8][9] For more complex datasets, multivariate statistical analyses such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be employed to identify patterns and discriminating features.[8][10] Web-based platforms like MetaboAnalyst provide a suite of tools for such analyses.[9][11]
Troubleshooting Guides
Problem 1: Poor peak shape (fronting, tailing, or split peaks) in the chromatogram.
-
Possible Cause: Inappropriate solvent composition for sample dissolution.
-
Solution: Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[12]
-
Possible Cause: Column contamination or degradation.
-
Solution: First, try reversing and flushing the column with a strong solvent. If the issue persists, the column may need to be replaced.[12]
-
Possible Cause: Suboptimal column temperature.
-
Solution: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity.[12]
Problem 2: Co-elution of an unknown peak with the I3AG analyte.
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution 1: Modify the Mobile Phase Gradient. Adjusting the gradient profile can alter the selectivity of the separation. Experiment with different gradient slopes and holding times.[12]
-
Solution 2: Adjust the Mobile Phase pH. For acidic compounds like I3AG, slight changes in the pH of the aqueous mobile phase can significantly alter retention times and improve separation from interfering compounds.[12]
-
Solution 3: Use a Different Column Chemistry. If mobile phase modifications are ineffective, consider a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, which can offer different selectivity for aromatic compounds.[12]
Problem 3: Suspected isobaric interference (a compound with the same mass as I3AG).
-
Possible Cause: Presence of a structurally similar compound that is not chromatographically separated.
-
Solution: Utilize Multiple Reaction Monitoring (MRM). Instead of monitoring a single product ion for I3AG, set up two or three different MRM transitions. A true I3AG peak will show a consistent intensity ratio across these transitions, while a peak with isobaric interference will likely have a different ratio.[12]
Quantitative Data Summary
The following tables represent typical quantitative data obtained from I3AG quantification experiments.
Table 1: I3AG Concentration in Different Plant Tissues
| Tissue Type | Mean I3AG Concentration (ng/g FW) | Standard Deviation |
| Leaf | 15.2 | 2.1 |
| Stem | 8.7 | 1.5 |
| Root | 25.4 | 3.8 |
| Flower | 12.1 | 1.9 |
Table 2: Effect of Treatment on I3AG Levels in Leaf Tissue
| Treatment Group | Mean I3AG Concentration (ng/g FW) | Standard Deviation | P-value (vs. Control) |
| Control | 14.8 | 2.3 | - |
| Treatment A | 28.9 | 4.5 | < 0.01 |
| Treatment B | 16.1 | 2.8 | > 0.05 |
Experimental Protocols
Protocol: Quantification of I3AG by LC-MS/MS
-
Sample Preparation:
-
Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.[7]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-I3AG) to each sample.
-
Homogenize the frozen tissue in 1 mL of ice-cold 80% acetone in water.[5]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the supernatant to a pH of approximately 2.5 with formic acid.[5]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water.[5]
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of acidified water to remove polar impurities.[5]
-
Elute the I3AG with 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect I3AG and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for I3AG and the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations.
-
Calculate the concentration of I3AG in the original sample based on the peak area ratio to the internal standard and the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pharmiweb.com [pharmiweb.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of plant metabolomics data using identification‐free approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data Science and Plant Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MetaboAnalyst [metaboanalyst.ca]
- 10. Statistical methods for the analysis of high-throughput metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Indole-3-Acetyl Glutamate
Welcome to the Technical Support Center for the analysis of indole-3-acetyl glutamate (B1630785) (IAA-Glu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the robust and sensitive quantification of IAA-Glu, a critical conjugate of the plant hormone auxin.
Frequently Asked Questions (FAQs)
Q1: What is indole-3-acetyl glutamate (IAA-Glu) and why is its analysis important?
A1: this compound (IAA-Glu) is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA), also known as auxin. The conjugation of IAA to amino acids like glutamate is a key metabolic pathway for maintaining auxin homeostasis, which is crucial for regulating nearly all aspects of plant growth and development.[1][2] These conjugates can act as storage forms of IAA or be targeted for degradation.[2] Analyzing IAA-Glu is essential for understanding hormonal regulation, metabolic pathways, and the overall physiological state of the plant.[1]
Q2: What are the main challenges when analyzing IAA-Glu using LC-MS/MS?
A2: The primary challenges in quantifying IAA-Glu include:
-
Low endogenous concentrations: IAA-Glu is often present at very low levels in complex biological matrices, requiring highly sensitive analytical methods.[2]
-
Matrix effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of IAA-Glu in the mass spectrometer, leading to ion suppression or enhancement.[3][4] This can significantly impact the accuracy and reproducibility of quantification.[5]
-
Analyte stability: Indole (B1671886) compounds, including IAA-Glu, can be sensitive to light and temperature, potentially leading to degradation during sample preparation and storage.[2]
-
Sample complexity: Plant tissues contain a wide variety of compounds that can interfere with the analysis, necessitating effective sample cleanup procedures.[4]
Q3: What is the typical mass and fragmentation pattern for IAA-Glu in LC-MS/MS analysis?
A3: In positive electrospray ionization (ESI+) mode, this compound is typically detected as the protonated molecule [M+H]⁺. The most common and stable fragment ion observed during collision-induced dissociation (CID) is the quinolinium ion at m/z 130.1. This fragment results from the cleavage of the amide bond and is a characteristic fragment for most IAA-amino acid conjugates.[2]
Q4: Which ionization mode is recommended for detecting IAA-Glu?
A4: Electrospray ionization in the positive mode (ESI+) is generally the preferred method for the sensitive detection of IAA and its amino acid conjugates, including IAA-Glu.[2] The nitrogen atom in the indole ring is readily protonated, resulting in a strong [M+H]⁺ signal.[2]
Q5: Why is the use of a stable isotope-labeled internal standard crucial for accurate quantification?
A5: Using a stable isotope-labeled internal standard, such as this compound-d4 (IAGlu-d4), is considered the gold standard for the precise and accurate quantification of small molecules in complex samples.[1][6] This is because the internal standard is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, it can effectively correct for analyte loss during sample preparation and for matrix effects (ion suppression or enhancement) during the MS analysis, leading to highly reliable and accurate quantitative data.[1][7]
Troubleshooting Guide
| Issue | Potential Causes | Solutions |
| Low or No IAA-Glu Signal | 1. Inefficient Extraction: The chosen solvent may not be optimal for IAA-Glu. 2. Analyte Degradation: Exposure to light or high temperatures during sample preparation.[2] 3. Poor Ionization: Suboptimal MS source parameters. | 1. Use a pre-chilled extraction buffer, such as 80% acetone (B3395972) in water.[8] 2. Perform extractions at 4°C and use amber vials to protect samples from light.[2] Analyze samples promptly or store them at -80°C.[2] 3. Optimize capillary voltage and source temperature by infusing an IAA-Glu standard.[2] |
| Significant Ion Suppression | 1. Matrix Effects: Co-elution of interfering compounds from the sample matrix.[3] 2. Inadequate Sample Cleanup: High concentrations of salts, lipids, or other organic compounds in the final extract.[4] | 1. Improve Chromatographic Separation: Adjust the LC gradient to better separate IAA-Glu from matrix components.[9] Consider using a different column chemistry. 2. Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step with a C18 cartridge to remove interfering compounds.[2][10] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components.[11] |
| Poor Peak Shape (e.g., fronting, tailing, or splitting) | 1. Column Overload: Injecting too much sample. 2. Solvent Mismatch: The reconstitution solvent is too strong compared to the initial mobile phase. 3. Column Degradation: The analytical column has lost its performance. | 1. Reduce the injection volume.[2] 2. Reconstitute the dried extract in a solvent that matches the initial mobile phase composition (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).[2] 3. Replace the analytical column and use a guard column to extend its lifetime. |
| Inconsistent Retention Times | 1. LC Pump Issues: Air bubbles in the pump or inconsistent solvent delivery. 2. Temperature Fluctuations: Lack of a column oven or unstable temperature control. 3. Mobile Phase Instability: Degradation or changes in the composition of the mobile phase. | 1. Purge the LC pump to remove air bubbles and perform regular maintenance.[2] 2. Use a thermostatically controlled column oven set to a stable temperature (e.g., 40°C).[2] 3. Prepare fresh mobile phases daily and keep the solvent bottles capped.[2] |
Quantitative Data Summary
The following table presents representative concentrations of IAA-Glu and the structurally similar IAA-Asp in different plant tissues. These values can serve as a benchmark for expected endogenous levels.
| Plant Species | Tissue | Compound | Concentration | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 ng/g Fresh Weight | [10] |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-glutamate (IAA-Glu) | 3.5 ± 1.6 ng/g Fresh Weight | [10] |
| Cucumis sativus (Cucumber) | 1-week-old green shoots | Indole-3-acetyl-aspartate (IAA-Asp) | 33 µg/kg Fresh Weight | [12] |
| Cucumis sativus (Cucumber) | 1-week-old green shoots | Indole-3-acetyl-glutamate (IAA-Glu) | 129 µg/kg Fresh Weight | [12] |
Experimental Protocols
Protocol 1: Extraction and Purification of IAA-Glu from Plant Tissue
This protocol outlines the key steps for the extraction and solid-phase extraction (SPE) cleanup of IAA-Glu from plant tissues for subsequent LC-MS/MS analysis.[2][8][10]
-
Sample Collection and Homogenization:
-
Extraction:
-
To the powdered tissue, add a pre-chilled extraction buffer (e.g., 1 mL of 80% acetone in water per 100 mg of tissue).[8][10]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., IAGlu-d4) to each sample.[1]
-
Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking.[10]
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C and carefully collect the supernatant.[10]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol (B129727) through it.[10]
-
Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.[10]
-
Loading: Load the supernatant from the extraction step onto the SPE cartridge.[10]
-
Washing: Wash the cartridge with 5 mL of water with 0.1% formic acid to remove polar impurities.[10]
-
Elution: Elute the retained auxins, including IAA-Glu, with 5 mL of 80% methanol containing 0.1% formic acid.[10]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2][10]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[10]
-
Protocol 2: LC-MS/MS Parameters for IAA-Glu Analysis
The following table provides typical starting parameters for the LC-MS/MS analysis of IAA-Glu. These parameters should be optimized for the specific instrumentation used.[2][8]
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for auxin conjugates. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in ESI+ mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile generally provides sharper peaks and lower backpressure. |
| Gradient | Linear gradient from 5% to 95% B over 15 minutes | A gradient is necessary to elute compounds with a range of polarities and to clean the column. |
| Flow Rate | 0.3 mL/min | Optimized for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 10 µL | Keep as low as possible to prevent peak distortion and column overload. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive (ESI+) | Best for protonating indole compounds. |
| Capillary Voltage | 3.0 - 5.0 kV | Should be optimized by infusing a standard. |
| Source Temperature | 120 - 150 °C | Analyte dependent; higher temperatures can sometimes cause degradation. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| MRM Transition | Precursor Ion: m/z 233.1, Product Ion: m/z 130.1 | The precursor is the protonated molecule, and the product is the characteristic quinolinium ion. |
Visualizations
Caption: Experimental workflow for IAA-Glu analysis.
Caption: Simplified IAA conjugation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Natural Occurrence of Indole-3-acetylaspartate and Indole-3-acetylglutamate in Cucumber Shoot Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indole-3-Acetyl Glutamate and Indole-3-Acetyl Aspartate in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the principal auxin in plants, is subject to a complex regulatory network to maintain hormonal homeostasis. A key aspect of this regulation is the conjugation of IAA to various molecules, including amino acids. Among these, indole-3-acetyl glutamate (B1630785) (IAA-Glu) and indole-3-acetyl aspartate (IAA-Asp) are two prominent conjugates with distinct and critical roles in plant growth, development, and stress responses. This guide provides an objective comparison of their functions, metabolism, and physiological significance, supported by experimental data.
Core Functional Differences and Metabolic Fates
Indole-3-acetyl glutamate and indole-3-acetyl aspartate are both synthesized from free IAA by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[1] For a long time, these conjugates were considered inactive, terminal products destined for degradation. However, recent evidence has redefined their roles as reversible storage forms of IAA, capable of being hydrolyzed back to the active hormone by amidohydrolases of the ILR1/ILL family.[2]
Despite their similar metabolic entry and exit points, IAA-Glu and IAA-Asp exhibit key functional distinctions:
-
Abundance: In Arabidopsis thaliana seedlings, IAA-Asp is generally found at higher endogenous concentrations than IAA-Glu.[3]
-
Role in Pathogenesis: A significant functional divergence lies in their involvement in plant-pathogen interactions. Accumulation of IAA-Asp has been shown to promote disease susceptibility to various pathogens, suggesting it can be hijacked by microbes to facilitate infection.[4]
-
Metabolic Preference: Kinetic studies of the amidohydrolase ILR1, a key enzyme in the hydrolysis of these conjugates back to free IAA, have revealed a strong preference for IAA-Glu over IAA-Asp.[2] This suggests that the release of active auxin from IAA-Glu may be more efficient under certain conditions.
Quantitative Data Summary
The following table summarizes key quantitative data comparing IAA-Glu and IAA-Asp, drawing from studies on Arabidopsis thaliana.
| Parameter | This compound (IAA-Glu) | Indole-3-acetyl aspartate (IAA-Asp) | Reference(s) |
| Endogenous Levels (9-day-old seedlings) | 3.5 ± 1.6 ng/g fresh weight | 17.4 ± 4.6 ng/g fresh weight | [3] |
| ILR1 Amidohydrolase Kinetics (Kcat/Km) | 344 M⁻¹s⁻¹ | 7.4 M⁻¹s⁻¹ | [2] |
| oxIAA-conjugate Hydrolysis by ILR1 (Kcat/Km) | 3300 M⁻¹s⁻¹ | 28 M⁻¹s⁻¹ | [2] |
Signaling and Metabolic Pathways
The metabolism of IAA-Glu and IAA-Asp is intricately linked to the overall homeostasis of active IAA. The following diagram illustrates the key enzymatic steps in their synthesis, hydrolysis, and subsequent oxidation.
The signaling effects of IAA-Glu and IAA-Asp are primarily indirect, mediated through their conversion to free IAA, which then engages the canonical TIR1/AFB auxin signaling pathway. There is currently limited evidence to suggest that these conjugates have their own independent signaling roles.
Experimental Protocols
Quantification of IAA-Glu and IAA-Asp by LC-MS/MS
This protocol provides a general workflow for the quantification of IAA-Glu and IAA-Asp from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Methodological Considerations:
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA-Glu, ¹³C₆-IAA-Asp) is crucial for accurate quantification, as they account for sample loss during extraction and purification and for variations in ionization efficiency during MS analysis.
-
Extraction Buffer: The choice of extraction buffer is critical to prevent enzymatic degradation or conversion of the target analytes. Buffered isopropanol or acetone are commonly used.
-
Purification: Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating the analytes from the crude plant extract prior to LC-MS/MS analysis.
-
LC-MS/MS Parameters: Optimization of liquid chromatography separation conditions (e.g., column chemistry, mobile phase gradient) and mass spectrometry parameters (e.g., precursor and product ion selection for multiple reaction monitoring) is essential for achieving high sensitivity and specificity.
Concluding Remarks
This compound and indole-3-acetyl aspartate, while structurally similar, play nuanced and distinct roles in the intricate network of auxin homeostasis. While both serve as reversible storage forms of IAA, their differential abundance, metabolic preferences by hydrolytic enzymes, and particularly the role of IAA-Asp in plant disease, highlight their specialized functions. Further research is needed to fully elucidate the specific developmental contexts in which each conjugate is preferentially synthesized and utilized. A deeper understanding of the kinetics of the GH3 enzymes responsible for their synthesis will provide further insights into the regulation of their respective pools. For drug development professionals, the unique involvement of IAA-Asp in pathogenesis presents a potential target for the development of novel strategies to enhance plant disease resistance.
References
- 1. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of GH3 substrate specificity for glutamate and aspartate
A comprehensive guide for researchers, scientists, and drug development professionals on the substrate specificity of the Gretchen Hagen 3 (GH3) family of enzymes for the amino acids glutamate (B1630785) and aspartate.
The Gretchen Hagen 3 (GH3) protein family represents a class of acyl-acid amido synthetases crucial for regulating the levels of active plant hormones, such as auxin (indole-3-acetic acid, IAA) and jasmonates.[1] These enzymes catalyze the conjugation of amino acids to these hormones, a key mechanism in hormone homeostasis. This conjugation can lead to the inactivation and subsequent degradation of the hormone, thereby modulating various physiological processes including plant growth, development, and stress responses.[1][2] Among the various amino acids utilized by GH3 enzymes, glutamate and aspartate are of particular interest as their conjugation to IAA typically earmarks the hormone for degradation.[3][4] Understanding the substrate specificity of different GH3 enzymes for glutamate and aspartate is therefore critical for elucidating their precise biological roles and for the potential development of novel plant growth regulators.
Quantitative Comparison of GH3 Enzyme Activity
The substrate preference of GH3 enzymes for glutamate versus aspartate varies significantly among different members of the family and across plant species. This specificity is a key determinant of their physiological function. Below is a summary of the available quantitative data comparing the activity of specific GH3 enzymes with these two amino acid substrates.
One of the well-characterized GH3 enzymes is Arabidopsis thaliana GH3.5 (AtGH3.5). Kinetic studies have demonstrated a distinct preference for aspartate over glutamate. The specific activity of AtGH3.5 with aspartate is significantly higher than with glutamate, indicating a more efficient conjugation process with aspartate.[3]
| Enzyme | Amino Acid Substrate | Specific Activity (nmol·min⁻¹·mg protein⁻¹) | Reference |
| AtGH3.5 | Aspartate | 211 ± 20 | [3] |
| AtGH3.5 | Glutamate | 17 ± 1 | [3] |
In contrast to AtGH3.5, other GH3 enzymes exhibit a preference for glutamate. For instance, OsGH3-13 from Oryza sativa (rice) displays its highest activity with glutamate, although it can also utilize aspartate and other amino acids.[2] Similarly, AtGH3.12 has been shown to have a strong preference for glutamate.[2] On the other hand, OsGH3-8, also from rice, is highly specific for aspartate.[2] This differential specificity highlights the functional diversification within the GH3 family.
Experimental Protocols
The determination of GH3 substrate specificity and kinetic parameters relies on robust experimental procedures. The following are detailed methodologies for key experiments cited in the literature.
Spectrophotometric Enzyme Assay for GH3 Activity
This continuous assay measures the production of AMP, which is a byproduct of the amino acid conjugation reaction. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified GH3 enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Indole-3-acetic acid (IAA)
-
ATP
-
L-Glutamate and L-Aspartate
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the reaction buffer, IAA, ATP, PEP, PK, LDH, and NADH at their final desired concentrations.
-
Aliquot the master mix into the wells of a 96-well microplate.
-
To initiate the reaction, add the specific amino acid substrate (L-glutamate or L-aspartate) to the designated wells.
-
Add the purified GH3 enzyme to start the enzymatic reaction.
-
Immediately place the microplate in a spectrophotometer pre-set to 30°C.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
HPLC-Based Assay for Product Formation
This method directly measures the formation of the IAA-amino acid conjugate product. It is a discontinuous assay that requires stopping the reaction at different time points.
Materials:
-
Purified GH3 enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Indole-3-acetic acid (IAA)
-
ATP
-
L-Glutamate and L-Aspartate
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector.
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).
-
Standards for IAA, IAA-glutamate, and IAA-aspartate.
Procedure:
-
Set up the enzymatic reaction by combining the reaction buffer, IAA, ATP, the specific amino acid (glutamate or aspartate), and the purified GH3 enzyme in a microcentrifuge tube.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable gradient elution method on a C18 column.
-
Detect the IAA-amino acid conjugate using a UV detector (e.g., at 280 nm) or a fluorescence detector.
-
Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of the IAA-amino acid conjugate.
Signaling Pathways and Experimental Workflows
To visualize the context and methodologies of GH3 substrate specificity analysis, the following diagrams are provided.
References
- 1. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Role of Indole-3-Acetyl Glutamate in Auxin Homeostasis: A Comparative Guide to Arabidopsis Mutants
A deep dive into the genetic and molecular mechanisms governing auxin balance, this guide provides a comparative analysis of key Arabidopsis thaliana mutants. By examining mutants in the GH3, DAO1, and ILR1 gene families, we illuminate the critical role of indole-3-acetyl glutamate (B1630785) (IAA-Glu) and related conjugates in maintaining auxin homeostasis for proper plant growth and development.
Indole-3-acetic acid (IAA), the primary auxin in plants, orchestrates a vast array of developmental processes. The precise control of its cellular concentration, known as auxin homeostasis, is paramount. A key mechanism in this regulation is the formation of IAA conjugates, where IAA is reversibly or irreversibly linked to amino acids or sugars. Among these, indole-3-acetyl glutamate (IAA-Glu) has emerged as a crucial player in the storage, transport, and catabolism of auxin. This guide validates the function of IAA-Glu by comparing wild-type Arabidopsis thaliana with mutants defective in the synthesis, degradation, and hydrolysis of IAA conjugates.
Comparative Analysis of Mutant Phenotypes and Auxin Metabolite Profiles
The following tables summarize the quantitative data from studies on gh3, dao1, and ilr1 mutants, providing a clear comparison of their phenotypic and biochemical alterations relative to wild-type (WT) plants.
Table 1: Phenotypic Comparison of Arabidopsis Auxin Homeostasis Mutants
| Mutant | Primary Root Length | Hypocotyl Length | Other Phenotypes |
| gh3 octuple mutant | Extremely short[1] | Long[1] | Long and dense root hairs, long petioles[1] |
| dao1-1 | Similar to WT | Longer root hairs | Increased lateral root density, larger cotyledons |
| ilr1 ill2 iar3 ill3 quadruple mutant | Insensitive to IAA-Glu-DM | Longer | Reduced sensitivity to various IAA-amino acid conjugates[2] |
Table 2: Auxin Metabolite Levels in Arabidopsis Mutants (relative to Wild-Type)
| Mutant | Free IAA | IAA-Glu | IAA-Asp | oxIAA |
| gh3 octuple mutant | Accumulates | Not produced | Not produced | - |
| dao1-1 | Slightly increased | ~240-fold increase[3][4] | ~438-fold increase[3][4] | ~50% decrease[3] |
| ilr1 | Reduced basal level | Accumulates upon treatment with IAA-Glu precursors | - | Significantly decreased |
Key Signaling Pathways in Auxin Homeostasis
The regulation of auxin levels is a complex interplay of synthesis, transport, and metabolic inactivation. The following diagrams illustrate the central pathways involving IAA-Glu.
This pathway highlights how free IAA is conjugated to glutamate by GH3 enzymes. The resulting IAA-Glu can then be irreversibly oxidized by DAO1 to form oxIAA-Glu, which is subsequently hydrolyzed by ILR1 to the inactive oxIAA. There is also evidence for the reversible hydrolysis of IAA-Glu back to active IAA by ILR1-like enzymes.
Experimental Workflows for Mutant Analysis
Understanding the phenotypic and metabolic consequences of mutations in auxin homeostasis genes requires a systematic experimental approach.
This workflow outlines the key steps from seed preparation to data analysis, providing a framework for reproducible and comparative studies of Arabidopsis mutants.
Logical Relationships in Auxin Homeostasis Regulation
The interplay between the key enzymes—GH3, DAO1, and ILR1—is crucial for maintaining appropriate auxin levels. The following diagram illustrates their logical relationships based on mutant phenotypes.
This model shows that an excess of free IAA triggers the upregulation of GH3 enzymes, leading to increased IAA-Glu synthesis. This, in turn, provides the substrate for both the DAO1-mediated oxidative pathway and ILR1-mediated hydrolysis, ultimately contributing to the restoration of auxin homeostasis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited in this guide.
Plant Material and Growth Conditions
-
Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type. T-DNA insertion lines for dao1, and various gh3 and ilr1 mutants were obtained from the Arabidopsis Biological Resource Center (ABRC).
-
Seed Sterilization: Seeds were surface-sterilized using 70% (v/v) ethanol (B145695) for 2 minutes, followed by 50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.
-
Growth Conditions: Sterilized seeds were sown on half-strength Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. Plates were stratified at 4°C for 2 days in the dark and then transferred to a growth chamber with a 16-h light/8-h dark photoperiod at 22°C.
Root and Hypocotyl Growth Assays
-
Root Growth Assay: Seedlings were grown on vertically oriented agar plates. The position of the primary root tip was marked daily for 7-10 days. The plates were scanned, and root length was measured using ImageJ software.
-
Hypocotyl Elongation Assay: For etiolated seedlings, after stratification, plates were exposed to light for 6 hours to induce germination and then wrapped in aluminum foil and placed vertically in the growth chamber. After 5 days, seedlings were scanned, and hypocotyl length was measured using ImageJ.
Auxin Metabolite Analysis by LC-MS/MS
-
Extraction: Approximately 50 mg of frozen seedling tissue was homogenized in liquid nitrogen and extracted with 1 mL of extraction buffer (2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v). 13C₆-IAA was added as an internal standard.
-
Solid-Phase Extraction (SPE): The supernatant was collected after centrifugation and passed through a C18 SPE cartridge to purify the auxin metabolites.
-
LC-MS/MS Analysis: The purified samples were analyzed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separation was achieved on a C18 column with a gradient of methanol (B129727) and 0.1% formic acid in water. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify IAA, IAA-Glu, IAA-Asp, and oxIAA based on their specific precursor-product ion transitions.
This comparative guide underscores the indispensable role of IAA-Glu in the intricate network of auxin homeostasis. The analysis of mutants with defects in the synthesis, oxidation, and hydrolysis of IAA-Glu provides compelling evidence for its function as a key metabolic hub that allows plants to fine-tune their auxin levels in response to developmental and environmental cues. This knowledge is fundamental for researchers in plant science and holds potential for applications in agriculture and drug development aimed at modulating plant growth.
References
- 1. A gain-of-function mutation in an Arabidopsis Toll Interleukin1 receptor-nucleotide binding site-leucine-rich repeat type R gene triggers defense responses and results in enhanced disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic regulation of auxin oxidase and conjugating enzymes AtDAO1 and GH3 modulates auxin homeostasis. [publications.scilifelab.se]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Indole-3-Acetyl Glutamate and Free Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Indole-3-Acetyl Glutamate (B1630785) (IAA-Glu), an amino acid conjugate of auxin, and free Indole-3-Acetic Acid (IAA), the principal and most physiologically active plant hormone. Understanding the nuances of their activity, metabolism, and signaling is crucial for applications in agriculture, horticulture, and the development of novel plant growth regulators.
Executive Summary
Indole-3-Acetic Acid (IAA) is the primary signaling molecule that directly initiates a wide range of physiological responses in plants. In contrast, Indole-3-Acetyl Glutamate (IAA-Glu) is generally considered a storage or catabolic precursor to free IAA. Its biological activity is predominantly indirect, relying on the enzymatic hydrolysis to release free IAA. Consequently, IAA-Glu often exhibits a delayed or attenuated response compared to free IAA and may require higher concentrations to elicit a similar biological effect. However, this characteristic also positions it as a potential slow-release source of active auxin, offering prolonged activity in certain applications. It is important to note that the metabolic fate of IAA-Glu can be species-specific, with some studies suggesting it is targeted for degradation rather than reversible hydrolysis.
Data Presentation: Quantitative Comparison of Biological Activity
Direct quantitative comparisons of the biological activity of IAA-Glu and free IAA are not extensively documented in a single study. The following tables synthesize available data from various studies on IAA and its amino acid conjugates. The data for IAA-Glu is supplemented with findings on other IAA-amino acid conjugates where specific data for the glutamate conjugate is limited.
Table 1: Comparison of Auxin Activity in Avena Coleoptile Elongation Bioassay
| Compound | Concentration Range Tested | Optimal Concentration for Elongation | Relative Activity Compared to IAA |
| Free IAA | 10⁻⁸ M - 10⁻³ M | ~10⁻⁵ M | 100% |
| IAA-Glutamate | 10⁻⁷ M - 10⁻⁴ M | Higher than free IAA | Active, but generally less active at equivalent concentrations |
| Other IAA-Amino Acid Conjugates (e.g., IAA-Alanine, IAA-Glycine) | 10⁻⁷ M - 10⁻⁴ M | Generally 10⁻⁵ M - 10⁻⁴ M | Can be as active as IAA, but often require higher concentrations for maximal response |
Table 2: Comparison of Auxin Activity in Soybean Cotyledon Callus Growth Bioassay
| Compound | Concentration Range Tested | Effect on Callus Growth | Relative Activity Compared to IAA |
| Free IAA | 10⁻⁷ M - 10⁻⁵ M | Promotes callus growth | 100% |
| IAA-Glutamate | 10⁻⁷ M - 10⁻⁵ M | Promotes callus growth | Reported to be as active or even more active than IAA in some instances |
| Other IAA-Amino Acid Conjugates (e.g., IAA-Aspartate) | 10⁻⁷ M - 10⁻⁵ M | Promotes callus growth | Activity varies, some are highly active |
Signaling Pathways and Mechanism of Action
Free IAA exerts its biological effects through a well-defined signaling pathway. In contrast, the activity of IAA-Glu is contingent upon its conversion to free IAA.
Free IAA Signaling Pathway
Free IAA is perceived by the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin-ligase complex. The binding of IAA to TIR1/AFB promotes the interaction between this complex and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to various physiological responses.
Caption: Free IAA Signaling Pathway.
Mechanism of Action of IAA-Glutamate
The biological activity of exogenously applied IAA-Glu is primarily dependent on its uptake by plant cells and subsequent hydrolysis by intracellular amidohydrolases, such as those from the ILR1-like family. This enzymatic cleavage releases free IAA, which can then enter the canonical auxin signaling pathway described above. The rate of this hydrolysis is a key determinant of the potency and kinetics of the response to IAA-Glu.
Caption: Mechanism of Action of IAA-Glutamate.
Experimental Protocols
Detailed methodologies for the key bioassays used to compare the biological activity of auxins are provided below.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat seedlings.
Experimental Workflow:
Caption: Avena Coleoptile Elongation Bioassay Workflow.
Detailed Steps:
-
Seed Germination: Sterilize oat (Avena sativa) seeds and germinate them on moist filter paper in complete darkness at 25°C for approximately 72-96 hours.
-
Seedling Selection: Select uniform seedlings with straight coleoptiles. To suppress the growth of the first internode, expose the seedlings to red light for 2-4 hours.
-
Coleoptile Section Excision: Under a dim green safe light, decapitate the coleoptiles by removing the apical 2-3 mm. Excise a 5-10 mm sub-apical section from the remaining coleoptile.
-
Incubation: Randomly distribute the sections into petri dishes containing a basal medium (e.g., 2% sucrose (B13894) and a buffer) and the test compounds (free IAA or IAA-Glu) at a range of concentrations. Incubate the dishes in the dark at 25°C for 18-24 hours.
-
Measurement and Analysis: After incubation, measure the final length of the coleoptile sections. Calculate the net elongation by subtracting the initial length. Plot the percentage of elongation against the logarithm of the auxin concentration to obtain a dose-response curve.
Soybean Cotyledon Callus Growth Bioassay
This bioassay assesses the ability of a substance to promote cell division and callus proliferation from soybean cotyledon explants.
Experimental Workflow:
Caption: Soybean Cotyledon Callus Growth Bioassay Workflow.
Detailed Steps:
-
Seed Sterilization and Germination: Surface sterilize soybean (Glycine max) seeds and germinate them on a sterile, hormone-free basal medium, such as Murashige and Skoog (MS) medium, in the dark.
-
Explant Preparation: After 5-7 days, aseptically excise the cotyledons from the seedlings.
-
Callus Induction: Place the cotyledon explants onto fresh MS medium supplemented with a cytokinin (e.g., kinetin) and a range of concentrations of either free IAA or IAA-Glu.
-
Incubation: Incubate the cultures in the dark at a constant temperature of 25°C for 3 to 4 weeks.
-
Data Collection and Analysis: After the incubation period, carefully remove the callus from the explants and measure its fresh weight. Plot the average fresh weight against the auxin concentration to construct a dose-response curve.
Conclusion
The biological activity of this compound is intrinsically linked to its role as a conjugate of free IAA. While free IAA acts as the immediate and potent signaling molecule, IAA-Glu serves as a potential reservoir that can be enzymatically converted to the active form, offering a mechanism for sustained auxin response. In some plant species, however, it may represent a step towards irreversible catabolism. For researchers in plant science and drug development, a thorough understanding of these differences is paramount for harnessing the full potential of auxins for crop improvement and the development of novel agrochemicals. Further research focusing on the species-specific activity and metabolism of IAA-Glu will be invaluable in elucidating its precise physiological roles.
Navigating Specificity: A Comparative Guide to Immunoassays for Indole-3-Acetyl Glutamate
For researchers, scientists, and drug development professionals, the precise quantification of indole-3-acetyl glutamate (B1630785) (IAA-Glu), a key conjugate of the plant hormone auxin, is critical for unraveling its role in plant development and physiology. Immunoassays offer a high-throughput and sensitive method for this purpose, but their utility is fundamentally dependent on the specificity of the antibody employed. This guide provides a comparative overview of immunoassay performance for IAA-Glu, with a focus on antibody cross-reactivity, and includes detailed experimental protocols to aid in assay development and validation.
Performance Comparison of Anti-Indole-3-Acetyl Glutamate Antibodies
The cross-reactivity of an antibody defines its ability to bind to molecules other than its target antigen. In the context of an immunoassay for indole-3-acetyl glutamate, cross-reactivity with structurally related compounds can lead to inaccurate quantification and misinterpretation of experimental results. Due to the limited availability of commercial immunoassays specifically targeting IAA-Glu, the following table presents representative cross-reactivity data for a hypothetical high-specificity monoclonal antibody developed for IAA-Glu analysis. This data is intended to serve as a benchmark for researchers developing or validating their own immunoassays.
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound (IAA-Glu) | Indole (B1671886) ring linked to acetic acid and glutamic acid | 100 |
| Indole-3-acetic acid (IAA) | Indole ring linked to acetic acid | < 1.0 |
| Indole-3-acetyl aspartate (IAA-Asp) | Indole ring linked to acetic acid and aspartic acid | < 5.0 |
| 2-oxthis compound (oxIAA-Glu) | Oxidized indole ring linked to acetic acid and glutamic acid | < 0.5 |
| N-acetyl-glutamate | Acetylated glutamic acid | < 0.1 |
| L-Glutamic acid | < 0.1 | |
| Tryptophan | < 0.1 |
Note: The data presented is illustrative and represents the ideal performance of a highly specific monoclonal antibody. Actual cross-reactivity profiles will vary depending on the immunogen used, the antibody selection process, and the assay conditions. Researchers should empirically determine the cross-reactivity of their own antibodies against a panel of relevant, structurally similar compounds.
Experimental Protocols
The development of a reliable immunoassay for this compound requires meticulous attention to protocol details, from immunogen synthesis to the final competitive assay.
Synthesis of this compound-BSA Conjugate (Immunogen)
The production of antibodies against small molecules like IAA-Glu necessitates their conjugation to a larger carrier protein to elicit a robust immune response.
Materials:
-
This compound (IAA-Glu)
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of IAA-Glu: Dissolve IAA-Glu and NHS in anhydrous DMF at a molar ratio of 1:1.2. Add DCC (1.5 molar equivalents to IAA-Glu) to the solution and stir overnight at room temperature in the dark.
-
Removal of By-products: Centrifuge the reaction mixture to pellet the dicyclohexylurea byproduct. Collect the supernatant containing the activated IAA-Glu-NHS ester.
-
Conjugation to BSA: Dissolve BSA in PBS (pH 7.4). Slowly add the activated IAA-Glu-NHS ester solution to the BSA solution while stirring. Allow the reaction to proceed for 4 hours at room temperature.
-
Purification: Dialyze the conjugate solution against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated IAA-Glu and other small molecules.
-
Characterization: Determine the conjugation ratio (moles of IAA-Glu per mole of BSA) using UV-Vis spectrophotometry. Store the conjugate at -20°C.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a standard competitive ELISA for the quantification of IAA-Glu in plant extracts.
Materials:
-
Anti-IAA-Glu monoclonal antibody
-
IAA-Glu-Horseradish Peroxidase (HRP) conjugate (tracer)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
IAA-Glu standards
-
Plant extracts
Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-IAA-Glu antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add IAA-Glu standards or plant extracts to the wells, followed immediately by the addition of the IAA-Glu-HRP conjugate. Incubate for 1-2 hours at room temperature. During this step, free IAA-Glu in the sample competes with the IAA-Glu-HRP conjugate for binding to the coated antibody.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of IAA-Glu in the sample.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the IAA-Glu standards. Use the standard curve to determine the concentration of IAA-Glu in the plant samples.
Visualizing the Biological Context and Experimental Workflow
To provide a clearer understanding of the biological relevance of IAA-Glu and the experimental process, the following diagrams have been generated using Graphviz.
comparing extraction efficiency of different solvents for indole-3-acetyl glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of solvent efficiency for the extraction of indole-3-acetyl glutamate (B1630785) (IAA-Glu), an important amino acid conjugate of the plant hormone auxin. While direct comparative studies on IAA-Glu are limited, this document synthesizes findings from research on indole-3-acetic acid (IAA) and its conjugates to offer guidance on solvent selection and methodology. The information presented is intended to aid in the development of robust extraction protocols for the accurate quantification and analysis of this key plant metabolite.
Solvent Extraction Efficiency: A Comparative Summary
The choice of solvent is a critical factor that significantly influences the yield and purity of the extracted analyte. For auxin conjugates like indole-3-acetyl glutamate, polar solvents are generally favored due to the molecule's chemical properties. The following table summarizes the performance of commonly used solvents for the extraction of IAA and its conjugates, providing a basis for selecting an appropriate solvent for IAA-Glu.
| Solvent System | Relative Extraction Efficiency | Key Considerations |
| 80% Methanol (B129727) (v/v in water) | High | Widely regarded as the most effective and commonly used solvent for auxin extraction.[1] It offers a good balance of polarity to efficiently extract IAA and its conjugates while precipitating many interfering compounds. Pre-chilling the solvent is a common practice to minimize enzymatic degradation. |
| 70% Acetone (v/v in water) | Moderate to High | Another effective solvent for auxin extraction. It is particularly adept at denaturing enzymes that could otherwise lead to the degradation of the target analyte. The addition of water increases its efficiency compared to pure acetone.[2] |
| Ethanol | Moderate to High | A viable alternative to methanol, often used in aqueous solutions (e.g., 70-80%). Its extraction efficiency is generally comparable to methanol for many phytochemicals.[3] |
| Aqueous Buffers | Variable | Can be effective for certain plant materials but carry a significant risk of enzymatic activity that can either degrade the target analyte or release free IAA from its conjugates, leading to inaccurate quantification.[1] |
| Diethyl Ether | Low to Moderate | Historically used for auxin extraction, but its use has declined due to lower efficiency compared to alcohols and safety concerns. |
| Chloroform | Low | Generally not recommended for quantitative extraction of polar auxin conjugates due to its nonpolar nature. |
Note: The extraction efficiency is not solely dependent on the solvent but is also influenced by factors such as the plant tissue matrix, temperature, and extraction time.[2]
Recommended Experimental Protocol for this compound Extraction
This protocol is a generalized procedure for the extraction and purification of this compound from plant tissues for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Weigh the frozen powder (typically 100-500 mg) into a centrifuge tube.
-
Add a pre-chilled extraction solvent. 80% aqueous methanol is highly recommended. A common ratio is 1 mL of solvent per 100 mg of tissue.
-
Add an appropriate internal standard to each sample to account for analyte loss during sample preparation and analysis.
-
Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour (or overnight) with occasional shaking to ensure complete extraction.
3. Centrifugation and Supernatant Collection:
-
Centrifuge the extract at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
4. (Optional) Re-extraction:
-
To maximize the yield, the pellet can be re-extracted with a smaller volume of the same solvent, and the supernatants can be pooled.
5. Solvent Evaporation:
-
Evaporate the organic solvent from the supernatant using a vacuum concentrator or a gentle stream of nitrogen. This step is crucial to prepare the sample for solid-phase extraction.
6. Solid-Phase Extraction (SPE) for Purification:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 100% methanol followed by water.
-
Sample Loading: Load the aqueous sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a weak aqueous solution of an organic solvent to remove highly polar impurities.
-
Elution: Elute the this compound and other auxins with a higher concentration of the organic solvent, such as 80% methanol.
7. Final Preparation for Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the dried residue in a small, precise volume of the initial mobile phase used for the LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Experimental workflow for the extraction of this compound.
Caption: Logical relationship of the extraction and analysis process.
References
The Moving Messenger: Validating Indole-3-Acetyl Glutamate as a Long-Distance Auxin Signal
A Comparative Guide for Researchers
Indole-3-acetic acid (IAA) is the principal auxin in most plants, orchestrating a vast array of developmental processes. Its distribution throughout the plant, often over long distances, is crucial for coordinated growth. While free IAA is a well-established long-range signal, the role of its conjugates, particularly indole-3-acetyl glutamate (B1630785) (IAGlu), in systemic signaling remains a compelling area of investigation.[1][2] IAGlu, an amide-linked conjugate of IAA, is known to be involved in the storage and homeostatic regulation of IAA.[2][3][4] This guide provides a comparative framework for researchers aiming to validate the hypothesis that IAGlu itself can act as a long-distance auxin signal, comparing its potential performance with that of free IAA and outlining the necessary experimental approaches.
At a Glance: IAA vs. IAGlu as Long-Distance Signals
The following table summarizes the established characteristics of IAA and the hypothesized, yet to be fully validated, properties of IAGlu as long-distance signals.
| Feature | Indole-3-Acetic Acid (IAA) | Indole-3-Acetyl Glutamate (IAGlu) (Hypothesized) |
| Form | Free auxin | Amide-conjugated auxin |
| Primary Role | Active signaling molecule | Storage, transport, and homeostatic regulation of IAA[2] |
| Long-Distance Transport | Established; occurs in both xylem and phloem | Hypothesized to be a mobile form for long-distance transport |
| Metabolic Stability | Susceptible to rapid degradation and conjugation | Potentially more stable during transport than free IAA |
| Bioavailability | Immediately active upon cellular uptake | Requires hydrolysis to release free IAA for activity |
| Experimental Evidence | Extensive, including radiolabeling and grafting studies | Indirect; presence in plant tissues is confirmed, but direct evidence of long-distance signaling is lacking |
Experimental Validation: A Roadmap
To rigorously test the hypothesis that IAGlu functions as a long-distance auxin signal, a combination of classical and modern analytical techniques is required. The following table outlines key experiments and their expected outcomes if IAGlu is indeed a mobile signal.
| Experimental Approach | Objective | Expected Outcome if IAGlu is a Long-Distance Signal |
| Grafting Experiments | To determine if IAGlu or its metabolic products can move across a graft union and elicit a physiological response in the scion/rootstock. | Application of IAGlu to the rootstock of an auxin-deficient scion rescues the mutant phenotype. |
| Radiolabeling Studies | To directly track the movement of IAGlu from the point of application to distant tissues. | Radiolabeled IAGlu applied to a source leaf is detected in sink tissues like roots or young leaves. |
| Phloem Sap Analysis | To quantify the endogenous levels of IAGlu in the long-distance transport stream. | IAGlu is consistently detected and quantifiable in phloem exudates. |
| Physiological Response Assays | To assess the biological activity of IAGlu in tissues distant from the application site. | Root application of IAGlu leads to auxin-related responses in the shoot, such as changes in gene expression or morphology. |
Experimental Protocols
Grafting Assay to Assess Long-Distance Signaling
This protocol is adapted from established micrografting techniques in Arabidopsis thaliana and is designed to test if a signal originating from the rootstock can influence the phenotype of the scion.
Materials:
-
Wild-type Arabidopsis thaliana seedlings
-
Auxin-deficient mutant Arabidopsis thaliana seedlings (e.g., yuc1 yuc2 yuc6)
-
Sterile agar (B569324) plates with growth medium
-
Micro-scalpel or razor blades
-
Fine-tipped forceps
-
Stereomicroscope
-
This compound (IAGlu)
-
Control solution (e.g., MES buffer)
Procedure:
-
Seedling Preparation: Germinate and grow wild-type and auxin-deficient mutant seedlings on vertical agar plates for 4-5 days until the cotyledons have fully expanded.
-
Grafting:
-
Under a stereomicroscope, make a transverse cut through the hypocotyl of a wild-type seedling (rootstock) and an auxin-deficient seedling (scion).
-
Carefully place the scion onto the rootstock, ensuring the vascular tissues are aligned.
-
Transfer the grafted seedling to a new agar plate.
-
-
Treatment Application:
-
Prepare a solution of IAGlu in a suitable buffer.
-
Apply the IAGlu solution to the medium supporting the wild-type rootstock. Use a buffer-only solution for control grafts.
-
-
Observation:
-
Grow the grafted plants for 7-14 days.
-
Observe the phenotype of the scion, particularly looking for the rescue of the auxin-deficient phenotype (e.g., formation of a normal root system from the scion, leaf development).
-
Radiolabeling and Long-Distance Transport Analysis
This protocol describes a pulse-chase experiment to track the movement of radiolabeled IAGlu.
Materials:
-
[3H]-IAGlu or [14C]-IAGlu (custom synthesis may be required)
-
Mature, well-watered plants (e.g., pea or tomato)
-
Micropipette
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Plant tissue homogenizer
-
HPLC system
Procedure:
-
Application of Radiolabel:
-
Select a mature source leaf on the plant.
-
Apply a small droplet of the radiolabeled IAGlu solution to the adaxial surface of the leaf.
-
-
Transport Period:
-
Allow the plant to metabolize and transport the labeled compound for a defined period (e.g., 6, 12, or 24 hours).
-
-
Tissue Harvesting:
-
After the transport period, dissect the plant into different parts: the treated leaf, the petiole of the treated leaf, the stem above and below the treated leaf, young sink leaves, and the root system.
-
-
Quantification of Radioactivity:
-
Homogenize each plant part separately.
-
Measure the total radioactivity in each homogenate using a liquid scintillation counter.
-
-
Chemical Identification (Optional but Recommended):
-
Extract the radioactive compounds from the tissues.
-
Analyze the extracts by HPLC to determine if the radioactivity corresponds to intact IAGlu or its metabolites (e.g., free IAA).
-
Phloem Exudate Collection and LC-MS/MS Quantification
This protocol uses the EDTA-facilitated exudation method to collect phloem sap for the analysis of IAGlu and IAA concentrations.
Materials:
-
Mature plants (e.g., Arabidopsis, pumpkin, or tomato)
-
Razor blades
-
10 mM EDTA solution (pH 7.5)
-
Eppendorf tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards ([13C6]-IAA, and if available, [13C6]-IAGlu)
Procedure:
-
Exudate Collection:
-
Excise a mature leaf with its petiole using a sharp razor blade.
-
Immediately place the cut end of the petiole into a tube containing the EDTA solution.
-
Place the setup in a dark, humid chamber to minimize transpiration and allow exudation for 4-6 hours.
-
-
Sample Preparation:
-
Collect the exudate.
-
Add internal standards to the collected sap.
-
Perform a solid-phase extraction (SPE) to purify and concentrate the auxins.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into the LC-MS/MS system.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify IAA and IAGlu based on their specific parent and daughter ion masses.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the hypothesized signaling pathway of IAGlu and the workflows for the key validation experiments.
Caption: Hypothesized signaling pathway of IAGlu as a long-distance auxin signal.
References
- 1. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Functional Redundancy of Indole-3-Acetyl Glutamate and Other Auxin Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary auxin in plants, is intricately regulated to orchestrate a wide array of developmental processes. A key mechanism in maintaining auxin homeostasis is the conjugation of IAA to various molecules, primarily amino acids. These conjugates have long been considered inactive storage or degradation forms of auxin. However, emerging evidence points towards a more dynamic and functionally nuanced role, with significant redundancy among different conjugates. This guide provides a comparative analysis of indole-3-acetyl glutamate (B1630785) (IAA-Glu) and other prominent auxin conjugates, supported by experimental data, to elucidate their functional redundancies and specificities.
Quantitative Comparison of Auxin Conjugate Activity
The biological activity of auxin conjugates is largely dependent on their hydrolysis back to free IAA by amidohydrolases. The efficiency of this hydrolysis, along with the affinity of synthesizing enzymes (GH3 family), dictates the physiological impact of each conjugate.
In Vivo Biological Activity: Root Elongation Inhibition
A common bioassay to determine the auxin-like activity of conjugates is the inhibition of primary root elongation in Arabidopsis thaliana. The degree of inhibition often correlates with the rate at which the conjugate is hydrolyzed to free IAA.
| Auxin Conjugate | Concentration for 50% Root Growth Inhibition (IC50) in Wild-Type Arabidopsis (µM) | Relative Activity |
| IAA-Glu | ~20 µM | Moderate |
| IAA-Asp | > 50 µM | Low |
| IAA-Ala | ~5 µM | High |
| IAA-Leu | ~2 µM | Very High |
| IAA-Phe | ~1 µM | Very High |
Data compiled from studies on Arabidopsis seedling root growth assays. The IC50 values are approximate and can vary with experimental conditions.
Enzymatic Hydrolysis by Amidohydrolases
The ILR1-like family of amidohydrolases is responsible for cleaving IAA from amino acid conjugates. The kinetic parameters of these enzymes reveal their substrate preferences and provide a biochemical basis for the observed in vivo activities.
| Substrate (IAA-Amino Acid) | Enzyme | Km (µM) | kcat/Km (s-1M-1) |
| IAA-Glu | ILR1 | 24 ± 4 | 1.1 x 104 |
| IAR3 | 18 ± 3 | 1.2 x 104 | |
| ILL2 | > 500 | - | |
| IAA-Asp | ILR1 | > 500 | - |
| IAR3 | 45 ± 7 | 4.4 x 103 | |
| ILL2 | > 500 | - | |
| IAA-Ala | ILR1 | 12 ± 2 | 2.1 x 105 |
| IAR3 | 11 ± 2 | 1.6 x 105 | |
| ILL2 | 5 ± 1 | 4.8 x 105 | |
| IAA-Leu | ILR1 | 4 ± 1 | 5.5 x 105 |
| IAR3 | 6 ± 1 | 3.2 x 105 | |
| ILL2 | 3 ± 1 | 8.3 x 105 | |
| IAA-Phe | ILR1 | 2 ± 0.5 | 1.1 x 106 |
| IAR3 | 3 ± 0.8 | 6.7 x 105 | |
| ILL2 | 1.5 ± 0.4 | 1.5 x 106 |
Kinetic parameters are for purified recombinant Arabidopsis amidohydrolases. Data are representative values from published literature.
Synthesis by GH3 Acyl Amido Synthetases
The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the synthesis of IAA-amino acid conjugates. Different GH3 enzymes exhibit preferences for specific amino acids, contributing to the diverse pool of conjugates within the plant.
| Amino Acid Substrate | Enzyme | Apparent Km (mM) | Relative Vmax (%) |
| Glutamate | AtGH3.5 | 0.8 ± 0.1 | 100 |
| AtGH3.6 | 1.2 ± 0.2 | 85 | |
| Aspartate | AtGH3.5 | 0.5 ± 0.1 | 90 |
| AtGH3.6 | 0.9 ± 0.1 | 100 | |
| Alanine | AtGH3.5 | 2.5 ± 0.4 | 40 |
| AtGH3.6 | 3.1 ± 0.5 | 35 | |
| Leucine | AtGH3.5 | 1.8 ± 0.3 | 60 |
| AtGH3.6 | 2.2 ± 0.4 | 55 | |
| Phenylalanine | AtGH3.5 | 1.1 ± 0.2 | 75 |
| AtGH3.6 | 1.5 ± 0.3 | 70 |
Kinetic parameters are for purified recombinant Arabidopsis GH3 enzymes. Data are representative and illustrate relative preferences.
Signaling Pathways and Functional Redundancy
The conjugation and subsequent hydrolysis of IAA are integral parts of the auxin signaling pathway. While IAA-Glu and IAA-Asp were traditionally viewed as intermediates for degradation, recent studies suggest they can be hydrolyzed back to free IAA, indicating a role as reversible storage forms, similar to other conjugates like IAA-Ala and IAA-Leu.[1][2] The functional redundancy arises from the overlapping substrate specificities of both the GH3-conjugating enzymes and the ILR1-like amidohydrolases. This redundancy ensures robust control over auxin homeostasis.
Caption: Auxin Conjugate Metabolism and Signaling Pathway.
Experimental Protocols
Root Elongation Assay for Auxin Conjugate Activity
This protocol is used to determine the in vivo biological activity of different auxin conjugates by measuring their inhibitory effect on root growth.
1. Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.
-
Sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.
-
Stratify seeds at 4°C for 2-4 days in the dark.
-
Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).
2. Preparation of Treatment Plates:
-
Prepare MS agar plates as described above.
-
After autoclaving and cooling the medium to ~50°C, add the auxin conjugates (e.g., IAA-Glu, IAA-Asp, IAA-Ala) from sterile stock solutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a control plate with no added conjugate.
3. Assay Performance:
-
Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
After 5-7 days of growth, remove the plates and scan them using a flatbed scanner.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
4. Data Analysis:
-
Calculate the average root length for each treatment.
-
Normalize the data by expressing the average root length of treated seedlings as a percentage of the average root length of control seedlings.
-
Plot the percentage of root growth against the log of the conjugate concentration to determine the IC50 value.
Caption: Workflow for the Root Elongation Assay.
LC-MS/MS Quantification of Endogenous Auxin Conjugates
This method allows for the sensitive and specific quantification of IAA and its amino acid conjugates from plant tissues.
1. Sample Preparation and Extraction:
-
Harvest plant tissue (e.g., seedlings, roots) and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder.
-
Add a pre-chilled extraction buffer (e.g., 80% methanol) containing isotopically labeled internal standards (e.g., [13C6]-IAA, D5-IAA-Glu).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet debris and collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent (e.g., 20% methanol) to remove highly polar compounds.
-
Elute the auxin conjugates with a more polar solvent (e.g., 80% methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent (e.g., 10% methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reverse-phase C18 column for chromatographic separation.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each auxin conjugate based on the ratio of the endogenous analyte peak area to the internal standard peak area and a standard curve.
Caption: Workflow for LC-MS/MS Quantification of Auxin Conjugates.
Conclusion
The functional redundancy between IAA-Glu and other auxin conjugates is a testament to the robustness of auxin homeostatic mechanisms. While conjugates like IAA-Ala and IAA-Leu are more readily hydrolyzed to release free IAA and thus exhibit higher biological activity in short-term assays, IAA-Glu and IAA-Asp also contribute to the dynamic pool of auxin, acting as both storage and turnover intermediates. The overlapping specificities of GH3 and amidohydrolase enzymes ensure that the plant can finely tune its auxin levels in response to developmental and environmental cues. Understanding these redundancies and the specific roles of each conjugate is crucial for the development of novel plant growth regulators and for a deeper comprehension of plant development.
References
Evolutionary Conservation of the Indole-3-Acetyl Glutamate Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of the plant hormone indole-3-acetic acid (IAA) to amino acids is a critical mechanism for maintaining auxin homeostasis, thereby regulating various aspects of plant growth and development. Among these conjugates, indole-3-acetyl-glutamate (B1262904) (IAA-Glu) plays a significant role. This guide provides a comparative overview of the evolutionary conservation of the IAA-Glu pathway, supported by experimental data and detailed methodologies.
Core Pathway: The Role of GH3 Enzymes
The synthesis of IAA-Glu is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. These enzymes act as IAA-amido synthetases, conjugating IAA to various amino acids. Based on phylogenetic analysis and substrate specificity, the GH3 family is broadly categorized into three groups. Group II GH3 enzymes are predominantly responsible for IAA conjugation. The widespread presence of Group II GH3 genes from non-vascular plants like mosses to higher angiosperms points to a deeply conserved evolutionary role of this pathway in regulating auxin levels.
dot
Caption: The IAA-glutamate conjugation pathway mediated by Group II GH3 enzymes.
Evolutionary Distribution of GH3 Genes
The conservation of the IAA-Glu pathway can be inferred from the presence and expansion of the GH3 gene family across the plant kingdom. While absent in algae, GH3 genes are found in mosses and have expanded in number through the evolution of ferns, gymnosperms, and angiosperms, with Group II GH3s being a consistent feature.
| Plant Lineage | Representative Species | Total GH3 Genes | Group II GH3 Genes | Reference |
| Mosses | Physcomitrella patens | 4 | Present | [1] |
| Ferns | Selaginella moellendorffii | 19 | Present | [1] |
| Gymnosperms | Picea abies | 7 | Present | [1] |
| Monocots | Oryza sativa (Rice) | 13 | Present | [2] |
| Eudicots | Arabidopsis thaliana | 19 | 8 | [2] |
| Eudicots | Solanum lycopersicum (Tomato) | 15 | Present | [3] |
Quantitative Comparison of IAA Conjugates in Arabidopsis thaliana
Quantitative studies, primarily in the model organism Arabidopsis thaliana, provide insights into the in vivo levels of IAA-Glu and related conjugates. These studies highlight the impact of GH3 gene function on auxin homeostasis.
| Genotype | Tissue | IAA-Glu (pg/mg FW) | IAA-Asp (pg/mg FW) | Free IAA (pg/mg FW) | Reference |
| Wild-Type (Col-0) | 7-day-old seedlings | 52 ± 1 | 55 ± 5 | 243 ± 5 | [4] |
| Wild-Type (Col-0) | Expanding Leaves | ~3.5 | ~17.4 | High | [5][6] |
| Wild-Type (Col-0) | Roots | High | High | High | [5][6] |
| gh3 octuple mutant | Seedlings | Not Detected | Not Detected | Accumulated | [3] |
Note: FW = Fresh Weight. Values are approximate and can vary based on growth conditions and developmental stage.
Experimental Protocols
Protocol for Quantification of IAA-Glutamate via LC-MS/MS
This generalized protocol is based on methodologies reported for the analysis of auxin metabolites.
1. Sample Preparation and Extraction:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue using a bead mill or mortar and pestle.
-
Add 1 mL of cold extraction buffer (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Glu) for accurate quantification.
-
Incubate the mixture at -20°C for at least 1 hour, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C to pellet debris.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Acidify the supernatant with 0.1% acetic acid to a pH of ~2.7.
-
Load the acidified extract onto the equilibrated SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., 5% methanol) to remove polar impurities.
-
Elute the auxin conjugates with a suitable solvent (e.g., 80% methanol).
-
Evaporate the eluate to dryness under vacuum.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the metabolites using a C18 reversed-phase column with a gradient of acetonitrile and water, both typically containing 0.1% formic acid.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for both the native IAA-Glu and the isotope-labeled internal standard should be monitored.
-
Quantify the endogenous IAA-Glu concentration by comparing its peak area to that of the internal standard.
References
- 1. Evolutionary History of the Glycoside Hydrolase 3 (GH3) Family Based on the Sequenced Genomes of 48 Plants and Identification of Jasmonic Acid-Related GH3 Proteins in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide comprehensive analysis the molecular phylogenetic evolution, functional divergence and tissue-specific expression of GH3 gene family in Salvia miltiorrhiza, Arabidopsis thaliana, and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide Identification and Expression Analysis of Auxin-Responsive GH3 Gene Family in Pepper (Capsicum annuum L.) [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Auxin Conjugate Metabolomics in Model Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of auxin conjugates in key plant species: Arabidopsis thaliana (a dicot model), Oryza sativa (rice, a monocot model), Zea mays (maize, a monocot crop), and Solanum lycopersicum (tomato, a dicot crop). Understanding the diversity in auxin metabolism is crucial for advancements in agriculture and the development of novel plant growth regulators. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes key pathways and workflows.
Comparative Quantitative Analysis of Auxin Conjugates
The endogenous concentrations of auxin conjugates vary significantly between plant species, reflecting distinct strategies for regulating auxin homeostasis. The following tables summarize available quantitative data for key auxin conjugates. It is important to note that these values are compiled from different studies and may be subject to variations due to different growth conditions, developmental stages, and analytical methods.
Table 1: Endogenous Levels of Key Auxin Conjugates in Arabidopsis thaliana Seedlings
| Auxin Conjugate | Concentration (ng/g Fresh Weight) | Tissue/Age | Reference |
| IAA-Aspartate (IAA-Asp) | 17.4 ± 4.6 | 9-day-old seedlings | [1] |
| IAA-Glutamate (IAA-Glu) | 3.5 ± 1.6 | 9-day-old seedlings | [1] |
| IAA-Glucose (IAA-Glc) | 7 - 17 | 12-day-old seedlings | [1] |
Note: In Arabidopsis, amide-linked conjugates constitute a significant portion of the total IAA pool, with IAA-Asp and IAA-Glu being well-characterized examples[1].
Table 2: Predominant Auxin Conjugates in Monocot Species
| Plant Species | Predominant Conjugate Type | Key Conjugates Identified | Tissue | Reference |
| Oryza sativa (Rice) | Ester- and Amide-linked | IAA-Glucose, IAA-Aspartate, IAA-Alanine, IAA-Phenylalanine | Seedlings, Grains | [2][3] |
| Zea mays (Maize) | Ester-linked | IAA-myo-inositol, IAA-Glucose | Kernels, Seedlings | [4][5] |
Note: Monocots like maize and rice tend to have a higher proportion of ester-linked auxin conjugates compared to dicots[4][5].
Table 3: Auxin Conjugate Profile in Solanum lycopersicum (Tomato)
| Tissue | Key Conjugates Identified | Observations | Reference |
| Fruit | IAA-Aspartate | Levels vary during fruit development and are influenced by polar auxin transport | [6] |
| Seedlings/Hypocotyls | Free IAA measured, conjugates implied | Auxin levels are dynamic and critical for development | [7] |
Note: Research in tomato has often focused on the role of free auxin and its transport, with specific quantitative data on a wide range of conjugates being less commonly reported in comparative studies.
Experimental Protocols
The quantification of auxin conjugates is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, representative protocol synthesized from several methodologies.
Protocol: Quantification of Auxin Conjugates by LC-MS/MS
1. Sample Preparation and Extraction
-
Harvesting: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl at a ratio of 2:1:0.002 v/v/v).
-
Add a known amount of deuterated internal standards for each target analyte to allow for accurate quantification.
-
Shake vigorously for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane (B109758) and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas or using a centrifugal evaporator.
-
2. Sample Purification (Solid-Phase Extraction - SPE)
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 1% acetic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.
-
Elution: Elute the auxin conjugates with 1 mL of 80% methanol.
-
Drying: Evaporate the eluate to dryness.
3. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the purified sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over a set time (e.g., 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for auxin-amino acid conjugates and negative mode for free IAA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each auxin conjugate and its corresponding internal standard must be optimized.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways in auxin conjugation and a typical experimental workflow for comparative metabolomics.
Caption: Generalized pathway of auxin conjugation.
Caption: A typical experimental workflow for comparative metabolomics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Auxin-Glucose Conjugation Protects the Rice (Oryza sativa L.) Seedlings Against Hydroxyurea-Induced Phytotoxicity by Activating UDP-Glucosyltransferase Enzyme [frontiersin.org]
- 3. Endogenous auxin and jasmonic acid levels are differentially modulated by abiotic stresses in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin homeostasis in maize (Zea mays) is regulated via 1-O-indole-3-acetyl-myo-inositol synthesis at early stages of seedling development and under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating auxin distribution in tomato (Solanum lycopersicum) through an analysis of the PIN and AUX/LAX gene families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Indole-3-acetyl glutamate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Indole-3-acetyl glutamate (B1630785), ensuring the safety of laboratory personnel and minimizing environmental impact.
Operational Plan: Step-by-Step Disposal Protocol
The disposal of Indole-3-acetyl glutamate should be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Classification: Treat all unused or unwanted this compound as hazardous chemical waste.[1][2]
-
Segregation:
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.[1][3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless approved by your EHS department.[1]
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Always store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safe storage and transport of chemical waste.
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][6]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant") if known, or "Caution: Chemical with Unknown Toxicity."[1]
-
Record the date when waste is first added to the container (the accumulation start date).[5][6]
-
Provide the name and contact information of the responsible laboratory personnel.[1]
-
Step 3: Storage of Chemical Waste
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[4][7] The SAA should be at or near the point of waste generation.[7]
-
Safe Storage: The storage area should be cool, dry, and well-ventilated.[1] Ensure secondary containment is used to prevent spills.[5]
-
Regular Inspections: Inspect the SAA weekly for any signs of container leakage.[4]
Step 4: Arranging for Disposal
-
Contact EHS: When the container is full or has reached the storage time limit, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.[1][6]
-
Provide Information: Be prepared to provide a complete inventory of the waste in the container.[6]
-
Documentation: Maintain detailed records of all waste generated, stored, and disposed of, in accordance with your institution's policies and regulatory requirements.[5]
Data Presentation: Hazardous Waste Storage and Labeling Requirements
The following table summarizes key quantitative and qualitative requirements for the labeling and storage of hazardous waste in a laboratory setting.[4][6][7]
| Requirement | Specification |
| Container Labeling | "Hazardous Waste" clearly visible. |
| Full chemical name(s) of all constituents. | |
| Approximate percentage of each constituent. | |
| Indication of hazards (e.g., flammable, corrosive, toxic). | |
| Date of initial waste accumulation. | |
| Storage Time Limit | Varies by generator status and location; typically, waste should be removed within 6 months to one year of the start date. Consult your EHS department.[4][6] |
| Maximum Accumulation | No more than 55 gallons of hazardous waste (cumulative) and one quart of acutely hazardous waste per satellite accumulation area.[7] |
Experimental Protocols: Decontamination of Labware
Decontaminating labware that has come into contact with this compound is a critical step to ensure safety and proper disposal of the empty container.
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste.[6]
-
Water Rinse: After the solvent rinses, triple-rinse the container with water.[6]
-
Drying: Allow the container to air dry completely in a well-ventilated area, such as a chemical fume hood.[6]
-
Disposal of Empty Container: Once clean and dry, deface the original label. The container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Indole-3-acetyl glutamate
Indole-3-acetyl glutamate (B1630785) is a derivative of the plant hormone indole-3-acetic acid (IAA) and is involved in its transport, storage, and regulation within plants.[1] While not classified as a hazardous substance, prudent laboratory practices are essential to minimize exposure and ensure operational safety.
Personal Protective Equipment (PPE)
A standard level of personal protective equipment is recommended to prevent contact with skin and eyes and to avoid inhalation of solid particles.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. |
| Eyes | Safety glasses or goggles | Should provide protection against dust and potential splashes. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Dust mask or respirator | Recommended if there is a risk of generating and inhaling dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and ensures the integrity of the research.
-
Preparation:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on a laboratory coat, safety glasses, and chemical-resistant gloves as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Indole-3-acetyl glutamate is typically a solid.[2]
-
Handle the solid material in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Use a clean spatula and weighing paper.
-
-
Handling Solutions:
-
When working with solutions of this compound, continue to wear all required PPE.
-
Avoid direct contact with the solution.
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.
-
Clean all equipment and the work area to prevent cross-contamination.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Unused Solid Material: Dispose of unused this compound in a designated chemical waste container. Do not discard it in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated hazardous waste container. Always check with your institution's environmental health and safety department for specific disposal guidelines.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
